BWC0977
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C22H21FN6O5 |
|---|---|
分子量 |
468.4 g/mol |
IUPAC名 |
6-[(5S)-5-[[2-(7-fluoro-1-methyl-2-oxoquinolin-8-yl)ethylamino]methyl]-2-oxo-1,3-oxazolidin-3-yl]-4H-pyrazino[2,3-b][1,4]oxazin-3-one |
InChI |
InChI=1S/C22H21FN6O5/c1-28-18(31)5-3-12-2-4-15(23)14(19(12)28)6-7-24-8-13-10-29(22(32)34-13)16-9-25-21-20(26-16)27-17(30)11-33-21/h2-5,9,13,24H,6-8,10-11H2,1H3,(H,26,27,30)/t13-/m0/s1 |
InChIキー |
MKICNOUBIXXGPQ-ZDUSSCGKSA-N |
製品の起源 |
United States |
Foundational & Exploratory
BWC0977: A Novel Dual-Target Inhibitor of Bacterial DNA Gyrase and Topoisomerase IV
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
BWC0977 is a novel bacterial topoisomerase inhibitor (NBTI) demonstrating potent, broad-spectrum activity against a wide range of multidrug-resistant (MDR) Gram-positive and Gram-negative bacteria.[1][2][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its interaction with DNA gyrase. It includes a compilation of quantitative efficacy data, detailed experimental protocols for key biochemical assays, and visualizations of its mode of action and the experimental workflows used to characterize it.
Introduction
The rise of antimicrobial resistance (AMR) poses a significant threat to global health, creating an urgent need for new antibiotics with novel mechanisms of action.[1][4] this compound is a promising clinical candidate that belongs to the NBTI class of antibiotics. Unlike fluoroquinolones, which also target bacterial type II topoisomerases, NBTIs have a distinct binding mode and can evade existing resistance mechanisms. This compound exhibits a dual-targeting mechanism, inhibiting both DNA gyrase and topoisomerase IV, essential enzymes that control DNA topology during replication, transcription, and chromosome segregation. This dual-target activity likely contributes to its low propensity for resistance development.
Mechanism of Action
This compound selectively inhibits bacterial DNA replication by targeting DNA gyrase and topoisomerase IV. Its primary mechanism against DNA gyrase involves the stabilization of a cleavage complex in which the DNA is nicked. A key distinction from fluoroquinolones is that this compound primarily stabilizes single-strand DNA breaks, whereas fluoroquinolones stabilize double-strand breaks. This interaction prevents the re-ligation of the DNA backbone, leading to a cascade of events that trigger the SOS response and ultimately result in bacterial cell death.
Computational modeling and mutational analyses have identified key amino acid residues within the GyrA subunit of DNA gyrase that are crucial for the interaction with this compound. These include M120, D82, and R121. The pyrazino-oxazinone ring of this compound is predicted to form strong hydrophobic interactions with the side chains of M120 residues at the GyrA dimer interface, while the -NH of the same ring system forms a hydrogen bond with D82. The oxazolidinone ring of this compound interacts with R121. Mutations in these residues have been shown to decrease the inhibitory activity of this compound, confirming their importance in its mechanism of action.
Caption: Mechanism of this compound action on DNA gyrase.
Quantitative Data
This compound demonstrates potent inhibitory activity against both DNA gyrase and topoisomerase IV from various bacterial species, as well as significant antibacterial activity against a broad range of pathogens.
Table 1: In Vitro Enzyme Inhibition (IC50, µM)
| Compound | E. coli Gyrase | E. coli Topo IV | P. aeruginosa Gyrase | S. aureus Gyrase |
| This compound | 0.004 | 0.01 | 0.009 | - |
| Ciprofloxacin | 0.183 | - | - | > micromolar |
Data compiled from multiple sources.
Table 2: Antibacterial Activity (MIC µg/mL)
| Organism | This compound (Median) | This compound (MIC90) |
| E. coli | 0.03 | 0.5 |
| K. pneumoniae | 0.03 | 2 |
| A. baumannii | 0.06 | 1 |
| P. aeruginosa | 0.25 | 1 |
| S. aureus | 0.01 | - |
| E. faecalis | 0.06 | - |
MIC90 values are against a global panel of MDR clinical isolates. This compound retains its activity against clinical isolates resistant to fluoroquinolones, carbapenems, and colistin.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
DNA Gyrase Supercoiling Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA in an ATP-dependent manner and the inhibition of this activity by this compound.
Materials:
-
Enzyme: Purified E. coli DNA gyrase
-
DNA Substrate: Relaxed pBR322 plasmid DNA (1 µg/µL)
-
5X Assay Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin
-
Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol
-
Stop Solution: 2% SDS, 50 mM EDTA, 0.25 mg/mL bromophenol blue
-
Proteinase K: 20 mg/mL
-
Agarose (B213101): Molecular biology grade
-
1X TAE Buffer: 40 mM Tris-acetate, 1 mM EDTA, pH 8.3
-
Ethidium (B1194527) Bromide: 10 mg/mL stock solution
Procedure:
-
Prepare a reaction mixture on ice containing 5X Assay Buffer, relaxed pBR322 DNA, and sterile water to the desired volume.
-
Aliquot the reaction mixture into microcentrifuge tubes.
-
Add this compound (dissolved in a suitable solvent like DMSO) at various concentrations to the respective tubes. Include a solvent-only control.
-
Pre-incubate the mixture with the inhibitor for 10 minutes at 24°C.
-
Initiate the reaction by adding a pre-determined amount of DNA gyrase (e.g., 1 nM final concentration).
-
Incubate the reaction at 37°C for 30-40 minutes.
-
Terminate the reaction by adding a stop solution containing SDS and Proteinase K, followed by a 30-minute incubation at 37°C.
-
Add loading dye and resolve the DNA topoisomers by electrophoresis on a 0.8-1% agarose gel in 1X TAE buffer.
-
Stain the gel with ethidium bromide, destain in water, and visualize the DNA bands under UV light.
-
Quantify the band intensities to determine the extent of supercoiling and calculate the IC50 value for this compound.
DNA Gyrase Cleavage Assay
This assay is designed to detect the formation of gyrase-DNA cleavage complexes stabilized by this compound.
Materials:
-
Enzyme: Purified E. coli DNA gyrase
-
DNA Substrate: Supercoiled pBR322 plasmid DNA (1 µg/µL)
-
5X Assay Buffer (without ATP): 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 32.5% (w/v) glycerol, 0.5 mg/mL albumin
-
SDS: 10% (w/v) solution
-
Proteinase K: 20 mg/mL
-
Other reagents: As for the supercoiling assay.
Procedure:
-
Set up the reaction mixture as in the supercoiling assay but using the ATP-free 5X assay buffer and supercoiled pBR322 as the substrate.
-
Add varying concentrations of this compound to the reaction tubes.
-
Add DNA gyrase and incubate at 37°C for 30 minutes.
-
To trap the cleavage complexes, add SDS to a final concentration of 1% and Proteinase K to a final concentration of 0.2 mg/mL.
-
Incubate at 37°C for 30 minutes to digest the protein.
-
Analyze the DNA by agarose gel electrophoresis. The stabilization of the cleavage complex will result in the appearance of linear (double-strand break) or nicked/open-circular (single-strand break) DNA from the supercoiled substrate.
-
Quantify the amount of cleaved DNA to assess the potency of this compound in stabilizing the cleavage complex.
DNA Gyrase ATPase Assay
This assay measures the ATP hydrolysis activity of DNA gyrase, which is coupled to its supercoiling activity, and its inhibition by compounds. A common method is a coupled-enzyme assay.
Materials:
-
Enzyme: Purified E. coli DNA gyrase
-
Coupled Enzyme System: Pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH)
-
Substrates: ATP, phosphoenolpyruvate (B93156) (PEP), and NADH
-
DNA: Relaxed plasmid DNA or linear DNA fragments
-
Assay Buffer: Buffer conditions optimized for gyrase activity and the coupled enzyme system.
Procedure:
-
The assay is typically performed in a microplate format.
-
The reaction mixture contains DNA gyrase, DNA, ATP, PEP, NADH, PK, and LDH in a suitable buffer.
-
This compound at various concentrations is added to the wells.
-
The hydrolysis of ATP by gyrase produces ADP.
-
PK uses PEP to convert ADP back to ATP, producing pyruvate.
-
LDH reduces pyruvate to lactate, oxidizing NADH to NAD+.
-
The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm.
-
The inhibition of the ATPase activity by this compound is determined by the reduction in the rate of NADH consumption.
Experimental and logical Workflows
The characterization of this compound's effect on DNA gyrase follows a logical progression from in vitro enzymatic assays to cellular and in vivo studies.
Caption: Experimental workflow for characterizing this compound.
Conclusion
This compound is a potent, dual-target novel bacterial topoisomerase inhibitor with a promising profile for combating multidrug-resistant bacterial infections. Its unique mechanism of action on DNA gyrase, involving the stabilization of single-strand DNA cleavage complexes, differentiates it from existing antibiotics like fluoroquinolones. The comprehensive in vitro and in vivo data generated to date support its continued development as a next-generation antibiotic to address the critical challenge of antimicrobial resistance. This technical guide provides a foundational understanding of this compound's interaction with its target, intended to aid researchers and drug development professionals in the field.
References
BWC0977: A Novel Dual Topoisomerase Inhibitor for Combating Multidrug-Resistant Bacteria
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antimicrobial resistance (AMR) presents a formidable challenge to global public health, necessitating the development of novel antibiotics with unique mechanisms of action. BWC0977 is a promising preclinical candidate that addresses this critical need. It is a novel bacterial topoisomerase inhibitor (NBTI) that exhibits potent, dual-targeting activity against both DNA gyrase (GyrA) and topoisomerase IV (TopoIV), essential enzymes for bacterial DNA replication.[1][2][3][4][5][6] This dual-inhibition strategy contributes to its broad-spectrum bactericidal activity against a wide range of multidrug-resistant (MDR) pathogens, including the notorious ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).[1] Notably, this compound maintains its efficacy against bacterial strains that are resistant to existing antibiotics like fluoroquinolones, carbapenems, and colistin.[2][4][6] This technical guide provides a comprehensive overview of the dual topoisomerase inhibitor activity of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and relevant biological pathways.
Mechanism of Action
This compound's primary mechanism of action involves the inhibition of bacterial type II topoisomerases, DNA gyrase and topoisomerase IV. Unlike fluoroquinolones which stabilize double-strand DNA breaks, this compound uniquely stabilizes single-strand breaks in the DNA-enzyme complex.[1] This action effectively stalls the DNA replication fork, leading to bacterial cell death.
Computational modeling and subsequent mutational analyses have identified key amino acid residues within the GyrA subunit of DNA gyrase that are crucial for the interaction with this compound. These include M120, D82, and R121.[1] The pyrazino-oxazinone ring of this compound engages in strong hydrophobic interactions with the M120 residue, while the -NH group of this ring forms a hydrogen bond with D82. The oxazolidinone ring of this compound interacts with R121.[1] Mutations in these residues, such as M120K and D82N, lead to a significant increase in the IC50 value of this compound, confirming their importance in its inhibitory activity.[1]
The damage to DNA caused by this compound triggers the bacterial SOS response, a global response to DNA damage. This is evidenced by the induction of genes such as recA, recN, sulA, and lexA.[1]
Quantitative Data
This compound demonstrates potent inhibitory activity against both DNA gyrase and topoisomerase IV across various bacterial species, as well as significant antibacterial activity against a wide range of pathogens.
Table 1: In Vitro Inhibitory Activity of this compound against Bacterial Topoisomerases
| Organism | Target Enzyme | This compound IC50 (µM) | Ciprofloxacin IC50 (µM) |
| E. coli | DNA Gyrase | 0.004 | 0.183 |
| E. coli | Topoisomerase IV | 0.01 | 16.3 |
| P. aeruginosa | DNA Gyrase | 0.009 | 0.244 |
| P. aeruginosa | Topoisomerase IV | 0.071 | 22.9 |
| S. aureus | DNA Gyrase | 0.01 | 25.5 |
| S. aureus | Topoisomerase IV | 0.095 | 8.5 |
| (Data sourced from Bugworks Research India Pvt. Ltd. presentation)[1] |
Table 2: In Vitro Inhibitory Activity of this compound against Mutant E. coli DNA Gyrase
| E. coli Gyrase Mutant | This compound IC50 (µM) | Ciprofloxacin IC50 (µM) |
| Wild-Type (WT) | 0.004 | 0.183 |
| S83L | 0.013 | 11.6 |
| M120K | 92 | 0.91 |
| D82N | 3.6 | 3.1 |
| (Data sourced from Bugworks Research India Pvt. Ltd. presentation)[1] |
Table 3: Minimum Inhibitory Concentration (MIC90) of this compound against ESKAPE Pathogens
| Pathogen | This compound MIC90 (µg/mL) |
| Acinetobacter baumannii | 1 |
| Pseudomonas aeruginosa | 1 |
| Klebsiella pneumoniae | 2 |
| Escherichia coli | 0.5 |
| Enterobacter cloacae | 2 |
| Citrobacter species | 1 |
| Proteus species | 0.5 |
| Morganella morganii | 1 |
| Serratia marcescens | 1 |
| (Data for MDR isolates collected in 2019)[4] |
Experimental Protocols
DNA Gyrase Supercoiling Assay (E. coli)
This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA substrate and the inhibition of this activity by this compound.
Materials:
-
E. coli DNA Gyrase (1 nM)
-
Relaxed pBR322 DNA (60 ng)
-
5X Assay Buffer (specific composition proprietary to Inspiralis Limited, but typically contains Tris-HCl, KCl, MgCl2, ATP, DTT)
-
This compound (test compound)
-
Proteinase K (20 mg/mL)
-
2% SDS
-
STEB (40% w/v sucrose, 100 mM Tris-HCl pH 8, 10 mM EDTA, 0.5 mg/mL bromophenol blue)
-
0.8% Agarose (B213101) gel in 1X TAE buffer
-
Ethidium (B1194527) Bromide (0.8 µg/mL)
Procedure:
-
Pre-incubate 1 nM of E. coli DNA gyrase with the test compound (this compound) at 24°C for 10 minutes.
-
Initiate the reaction by adding 60 ng of relaxed pBR322 DNA.
-
Incubate the reaction mixture at 37°C for 40 minutes.
-
Terminate the reaction by adding a mixture of 3 µL of 2% SDS and 0.8 µL of 20 mg/mL Proteinase K, followed by a 30-minute incubation at 37°C.
-
Add 4 µL of STEB to each sample.
-
Resolve the DNA topoisomers by electrophoresis on a 0.8% agarose gel in 1X TAE buffer at 2.5 V/cm for 3 hours.
-
Stain the gel with 0.8 µg/mL ethidium bromide for 10 minutes.
-
Visualize the DNA bands using a gel documentation system.
-
Quantify the band intensities using software such as Quantity One.
-
Determine the IC50 values using non-linear regression analysis with a four-parameter curve fit.[4]
Topoisomerase IV Decatenation Assay (E. coli)
This assay assesses the ability of topoisomerase IV to decatenate kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, and the inhibition of this activity by this compound.
Materials:
-
E. coli Topoisomerase IV (2.5 nM)
-
Kinetoplast DNA (kDNA) (60 ng)
-
5X Assay Buffer (as in the supercoiling assay)
-
This compound (test compound)
-
Proteinase K (20 mg/mL)
-
2% SDS
-
STEB
-
0.8% Agarose gel in 1X TAE buffer
-
Ethidium Bromide (0.8 µg/mL)
Procedure:
-
The assay protocol is similar to the DNA gyrase supercoiling assay.
-
Pre-incubate 2.5 nM of E. coli topoisomerase IV with the test compound (this compound).
-
Initiate the reaction by adding 60 ng of kDNA.
-
Follow the same incubation, termination, electrophoresis, staining, visualization, and analysis steps as described for the supercoiling assay.[4] Decatenated minicircles will migrate into the gel, while the catenated kDNA network will remain in the well.
References
- 1. bugworksresearch.com [bugworksresearch.com]
- 2. ihma.com [ihma.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, a broad-spectrum antibacterial clinical candidate to treat multidrug resistant infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. contagionlive.com [contagionlive.com]
- 6. This compound, a broad-spectrum antibacterial clinical candidate to treat multidrug resistant infections - PubMed [pubmed.ncbi.nlm.nih.gov]
BWC0977: A Dual-Target Inhibitor of Bacterial Topoisomerases
An In-depth Technical Overview for Drug Development Professionals
BWC0977 is a novel, broad-spectrum antibacterial agent currently in clinical development that shows significant promise in combating multidrug-resistant (MDR) infections.[1][2][3] As a pyrazino-oxazinone-based novel bacterial topoisomerase inhibitor (NBTI), its mechanism of action involves the dual targeting of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][4] This dual-inhibition strategy contributes to its potent activity against a wide range of pathogens and a reduced likelihood of resistance development.
Chemical Structure and Properties
This compound is a complex molecule with the chemical formula C₂₂H₂₁FN₆O₅. Its structure is comprised of a 7-Fluoro-1-methylquinolin-2(1H)-one moiety that binds to DNA, a central linker, and a pyrazino-oxazinone group linked to an oxazolidinone that interacts with the target enzymes.
Chemical Name (IUPAC): (S)-6-(5-(((2-(7-fluoro-1-methyl-2-oxo-1,2-dihydroquinolin-8-yl)ethyl)amino)methyl)-2-oxooxazolidin-3-yl)-2H-pyrazino[2,3-b]oxazin-3(4H)-one
Molecular Weight: 468.45 g/mol
Mechanism of Action
This compound selectively inhibits bacterial DNA replication by targeting both DNA gyrase and topoisomerase IV. This dual-targeting mechanism is a key feature that distinguishes it from many other antibiotics and contributes to its broad-spectrum activity. Unlike fluoroquinolones, which stabilize double-strand DNA breaks, this compound stabilizes single-strand breaks in the DNA, ultimately leading to bacterial cell death. The compound has demonstrated a high degree of selectivity for bacterial topoisomerases over their human counterparts, suggesting a favorable safety profile. Furthermore, this compound triggers an SOS response in bacterial cells, a distress signal activated by DNA damage.
Spectrum of Activity
This compound demonstrates potent, broad-spectrum activity against a wide range of multidrug-resistant (MDR) Gram-negative and Gram-positive bacteria, including ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). It has shown efficacy against clinical isolates resistant to current standard-of-care antibiotics such as fluoroquinolones, carbapenems, and colistin.
Quantitative Data
The following tables summarize the in vitro potency of this compound against various bacterial species and its inhibitory activity against the target enzymes.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against select pathogens
| Pathogen | MIC Range (µg/mL) | MIC₉₀ (µg/mL) |
|---|---|---|
| Acinetobacter baumannii | 0.06 | 1 |
| Pseudomonas aeruginosa | 0.25 | 1 |
| Escherichia coli | 0.03 | 0.5 |
| Klebsiella pneumoniae | 0.03 | 2 |
| Enterobacter cloacae | 0.06 | 2 |
| Proteus mirabilis | 0.12 | 0.5 |
| Staphylococcus aureus | 0.01 | - |
| Enterococcus faecalis | 0.06 | - |
Data sourced from multiple studies.
Table 2: In vitro enzyme inhibition (IC₅₀)
| Enzyme | This compound IC₅₀ (nM) | Ciprofloxacin IC₅₀ (nM) |
|---|---|---|
| E. coli DNA Gyrase | <10 | 100-1000 |
| E. coli Topoisomerase IV | <10 | >1000 |
| S. aureus DNA Gyrase | <10 | >1000 |
| S. aureus Topoisomerase IV | <10 | 100-1000 |
| Human Topoisomerase IIα | >50,000 | - |
| Human Topoisomerase IIβ | >50,000 | - |
Data represents approximate values from available research.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound against various bacterial strains is determined following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Bacterial Culture: Bacterial isolates are grown overnight on appropriate agar (B569324) plates.
-
Inoculum Preparation: A standardized inoculum is prepared by suspending colonies in a saline or broth solution to a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilution: this compound is serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.
DNA Gyrase Supercoiling Assay
This assay measures the ability of this compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
-
Reaction Mixture: A reaction mixture is prepared containing relaxed plasmid DNA, DNA gyrase enzyme, and varying concentrations of this compound in a suitable buffer.
-
Incubation: The reaction is incubated at 37°C to allow for the supercoiling reaction to proceed.
-
Reaction Termination: The reaction is stopped by the addition of a stop buffer containing a DNA loading dye.
-
Agarose (B213101) Gel Electrophoresis: The DNA samples are loaded onto an agarose gel and subjected to electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Visualization: The DNA bands are visualized under UV light after staining with a fluorescent dye (e.g., ethidium (B1194527) bromide). The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA with increasing concentrations of this compound.
Cleavage-Complex Assay
This assay is used to determine the mode of inhibition of this compound on DNA gyrase.
-
Reaction Setup: Supercoiled plasmid DNA is incubated with E. coli gyrase in the absence of ATP, along with varying concentrations of this compound.
-
Protein Denaturation: The reaction is treated with a protein denaturant (e.g., SDS) to trap the enzyme-DNA cleavage complex.
-
Protein Digestion: A protease (e.g., proteinase K) is added to digest the gyrase.
-
Analysis: The resulting DNA is analyzed by agarose gel electrophoresis to detect the formation of single- or double-strand DNA breaks. This compound has been shown to primarily induce single-strand breaks.
Preclinical and Clinical Development
This compound has completed single-ascending dose Phase 1 clinical trials in healthy volunteers, where it was found to be safe and well-tolerated. The pharmacokinetic profile was dose-proportional and consistent with data from preclinical studies. The compound is also being developed in both intravenous and oral formulations to facilitate a transition from hospital to outpatient care. Preclinical studies in rodent models of thigh and lung infections have demonstrated the in vivo efficacy of this compound against multiple MDR pathogens.
References
- 1. Structural interactions of this compound with Klebsiella pneumoniae topoisomerase IV and biochemical basis of its broad-spectrum activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a broad-spectrum antibacterial clinical candidate to treat multidrug resistant infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bugworksresearch.com [bugworksresearch.com]
BWC0977: A Technical Guide to its Spectrum of Activity Against ESKAPE Pathogens
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The rise of antimicrobial resistance (AMR) poses a significant threat to global health, with the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) representing a critical challenge due to their high levels of multidrug resistance (MDR). BWC0977 is a novel, clinical-stage antibacterial agent with a dual-targeting mechanism that offers a promising new line of attack. This document provides a detailed overview of the spectrum of activity, mechanism of action, and experimental validation of this compound against these priority pathogens.
Introduction to this compound
This compound is a pyrazino-oxazinone-based Novel Bacterial Topoisomerase Inhibitor (NBTI) that selectively inhibits bacterial DNA replication.[1][2][3] Its primary mechanism involves the balanced, dual inhibition of two essential type II topoisomerase enzymes: DNA gyrase (GyrA) and Topoisomerase IV (ParC).[4][5] This dual-target engagement confers potent, broad-spectrum bactericidal activity against Gram-negative and Gram-positive bacteria, including MDR strains resistant to current standard-of-care antibiotics like fluoroquinolones and carbapenems. Unlike fluoroquinolones which promote double-strand DNA breaks, this compound stabilizes single-strand breaks in the DNA, representing a distinct mode of inhibition.
Spectrum of Activity: Quantitative Data
This compound demonstrates potent in vitro activity against a wide array of clinical isolates, including the full panel of ESKAPE pathogens. The compound maintains its efficacy against strains resistant to fluoroquinolones, carbapenems, and colistin.
Table 1: In Vitro Minimum Inhibitory Concentration (MIC) of this compound against ESKAPE Pathogens
| Pathogen | Median MIC (µg/mL) | MIC₉₀ (µg/mL) |
| Enterococcus faecium | 0.06 (for E. faecalis) | Not specified |
| Staphylococcus aureus (incl. MRSA) | 0.01 | Not specified |
| Klebsiella pneumoniae | 0.03 | Not specified |
| Acinetobacter baumannii | 0.06 | 1.0 |
| Pseudomonas aeruginosa | 0.25 | 1.0 |
| Enterobacter cloacae | 0.06 | Not specified |
| Data is compiled from studies on global panels of clinical isolates. MIC₉₀ is the concentration required to inhibit 90% of isolates. |
Table 2: Enzymatic Inhibition (IC₅₀) of this compound vs. Ciprofloxacin
| Organism | Enzyme | This compound IC₅₀ (µM) | Ciprofloxacin IC₅₀ (µM) |
| E. coli | DNA Gyrase | 0.004 | 0.189 |
| Topoisomerase IV | 0.01 | 16.3 | |
| P. aeruginosa | DNA Gyrase | 0.009 | 0.244 |
| Topoisomerase IV | 0.071 | 22.9 | |
| S. aureus | DNA Gyrase | 0.01 | 25.5 |
| Topoisomerase IV | 0.095 | 8.5 | |
| IC₅₀ represents the concentration of the drug required to inhibit 50% of the enzyme's activity, demonstrating this compound's superior and more balanced potency. |
Mechanism of Action and Resistance Profile
This compound's dual-target mechanism is a key advantage in overcoming resistance. By potently inhibiting both DNA gyrase and topoisomerase IV, the compound presents a higher barrier to resistance development. For significant resistance to emerge, simultaneous mutations would need to occur in both essential target genes (gyrA and parC), a low-probability event. Single-step resistance selection studies have failed to yield resistant mutants, indicating a very low frequency of resistance.
Experimental Protocols
The activity of this compound has been validated through standardized in vitro and in vivo models.
A. Minimum Inhibitory Concentration (MIC) Determination
The in vitro potency of this compound was determined following the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Protocol Outline:
-
Preparation: this compound is serially diluted in cation-adjusted Mueller-Hinton broth in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with a standardized suspension of the test pathogen (e.g., A. baumannii) to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Incubation: Plates are incubated at 35-37°C for 16-20 hours under ambient air conditions.
-
Reading: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
B. In Vivo Efficacy: Neutropenic Murine Thigh Infection Model
This model is a standard for evaluating the in vivo efficacy of new antibiotics and determining key pharmacokinetic/pharmacodynamic (PK/PD) parameters.
Protocol Outline:
-
Immunosuppression: Mice are rendered neutropenic by the administration of cyclophosphamide. This minimizes the host immune response to isolate the effect of the antibiotic.
-
Infection: The thigh muscle is injected with a standardized inoculum of a target pathogen, such as P. aeruginosa or K. pneumoniae.
-
Treatment: At a set time post-infection (e.g., 2 hours), treatment with this compound (or a vehicle control) is initiated via subcutaneous or intravenous routes at various dosing regimens.
-
Assessment: After a defined period (e.g., 24 hours), mice are euthanized. The thigh muscle is excised, homogenized, and serially diluted.
-
Quantification: Dilutions are plated on agar (B569324) to determine the bacterial load (CFU/g of tissue). Efficacy is measured by the reduction in bacterial count compared to the initial inoculum and control groups.
Conclusion
This compound is a potent, broad-spectrum antibacterial candidate with a compelling profile against the most threatening multidrug-resistant ESKAPE pathogens. Its novel, dual-target mechanism of action results in potent bactericidal activity and a high barrier to resistance. Supported by robust in vitro and in vivo data, this compound holds significant potential to become a critical therapeutic option for treating serious and life-threatening infections where other agents have failed. Ongoing clinical development will further elucidate its role in the global fight against antimicrobial resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural interactions of this compound with Klebsiella pneumoniae topoisomerase IV and biochemical basis of its broad-spectrum activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a broad-spectrum antibacterial clinical candidate to treat multidrug resistant infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bugworksresearch.com [bugworksresearch.com]
- 5. researchgate.net [researchgate.net]
BWC0977: A Novel Topoisomerase Inhibitor Overcoming Fluoroquinolone Resistance
An In-Depth Technical Guide
Introduction
The emergence of multidrug-resistant (MDR) bacteria, particularly strains resistant to fluoroquinolones, presents a significant global health challenge. BWC0977 is a novel bacterial topoisomerase inhibitor (NBTI) demonstrating potent, broad-spectrum activity against a wide range of clinically relevant pathogens, including those resistant to existing antibiotic classes.[1][2][3][4] Developed by Bugworks Research, this compound is currently in clinical development and represents a promising new therapeutic option for treating serious bacterial infections.[3] This technical guide provides a comprehensive overview of the activity of this compound against fluoroquinolone-resistant strains, its mechanism of action, and the experimental methodologies used in its evaluation.
Mechanism of Action
This compound is a dual inhibitor of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2][3][5] These enzymes are critical for bacterial DNA replication, repair, and segregation. By inhibiting both targets, this compound effectively disrupts these vital cellular processes, leading to bacterial cell death.[1][2]
A key differentiator of this compound from fluoroquinolones is its distinct mode of inhibition. While fluoroquinolones stabilize double-strand DNA breaks, this compound stabilizes single-strand breaks in the DNA-enzyme complex.[6] This novel mechanism is believed to contribute to its potent activity against fluoroquinolone-resistant strains, as it is not affected by the common resistance mechanisms that alter the fluoroquinolone binding site.
Activity Against Fluoroquinolone-Resistant Strains
This compound has demonstrated potent in vitro activity against a broad spectrum of Gram-positive and Gram-negative bacteria, including MDR isolates.[1][2][4] Notably, it retains its activity against strains resistant to fluoroquinolones, carbapenems, and colistin.[1][2]
Quantitative Data
The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency. The MIC90, the concentration at which 90% of isolates are inhibited, is a standard metric for evaluating in vitro activity against a population of bacterial strains.
| Pathogen | Resistance Profile | This compound MIC90 (µg/mL) |
| Acinetobacter baumannii | Carbapenem-resistant | 1 |
| Pseudomonas aeruginosa | Multi-drug resistant | 1 |
| Escherichia coli | Fluoroquinolone-resistant | 0.5 |
| Klebsiella pneumoniae | Carbapenem-resistant | 2 |
| Enterobacter cloacae | Multi-drug resistant | 2 |
| Citrobacter spp. | Multi-drug resistant | 1 |
| Proteus spp. | Multi-drug resistant | 0.5 |
| Morganella morganii | Multi-drug resistant | 1 |
| Serratia marcescens | Multi-drug resistant | 1 |
Table 1: In vitro activity of this compound against a global panel of multidrug-resistant Gram-negative clinical isolates.
Experimental Protocols
The following sections detail the methodologies employed in the preclinical and clinical evaluation of this compound.
Minimum Inhibitory Concentration (MIC) Determination
The in vitro activity of this compound is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI), specifically document M07-A11.[1]
-
Preparation of this compound: A stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO).
-
Serial Dilutions: The stock solution is serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.
-
Bacterial Inoculum: Bacterial isolates are cultured to a standardized density (approximately 5 x 10^5 colony-forming units [CFU]/mL) and added to the wells.
-
Incubation: The plates are incubated at 35°C for 16-20 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.
In Vivo Efficacy Models
The in vivo efficacy of this compound has been evaluated in various rodent infection models.
1. Neutropenic Murine Thigh Infection Model [7]
-
Animals: Female BALB/c mice are rendered neutropenic by cyclophosphamide (B585) administration.
-
Infection: Mice are inoculated intramuscularly in the thigh with a bacterial suspension (e.g., Pseudomonas aeruginosa).
-
Treatment: this compound is administered subcutaneously at various dosing regimens starting 2 hours post-infection.
-
Endpoint: The bacterial burden (CFU/g) in the thigh muscle is determined at 26 hours post-infection and compared to a control group.
2. Murine Lung Infection Model [8]
-
Animals: Neutropenic rats.
-
Infection: Rats are infected with a bacterial suspension (e.g., Pseudomonas aeruginosa) via intratracheal instillation.
-
Treatment: this compound is administered intravenously.
-
Endpoint: Bacterial load in the lungs is assessed at various time points post-infection.
3. Murine Ascending Urinary Tract Infection (UTI) Model [9]
-
Animals: Normal and diabetic C3H/HeN mice.
-
Infection: Mice are infected via transurethral inoculation with a uropathogenic E. coli strain.
-
Treatment: this compound is administered orally by gavage for 3 days, starting 2 days post-infection.
-
Endpoint: Bacterial burden in the urine, bladder, and kidneys is determined by quantitative PCR.
Topoisomerase Inhibition Assays
The inhibitory activity of this compound against DNA gyrase and topoisomerase IV is assessed through supercoiling and decatenation assays, respectively.[10][11]
1. DNA Gyrase Supercoiling Assay [11]
-
Principle: Measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA.
-
Procedure:
-
Relaxed plasmid DNA is incubated with DNA gyrase in the presence of varying concentrations of this compound.
-
The reaction is stopped, and the DNA topoisomers are separated by agarose (B213101) gel electrophoresis.
-
The gel is stained, and the DNA bands are quantified to determine the concentration of this compound that inhibits 50% of the supercoiling activity (IC50).
-
2. Topoisomerase IV Decatenation Assay [11]
-
Principle: Measures the ability of topoisomerase IV to decatenate (unlink) kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.
-
Procedure:
-
kDNA is incubated with topoisomerase IV in the presence of varying concentrations of this compound.
-
The reaction products (decatenated minicircles) are separated from the kDNA substrate by agarose gel electrophoresis.
-
The amount of decatenated DNA is quantified to determine the IC50 of this compound.
-
Resistance Frequency Studies
Efforts to generate spontaneous resistant mutants to this compound in E. coli and other Gram-negative organisms by single-step methods have been unsuccessful, indicating a very low frequency of resistance.[6] While mutants were obtained through long serial passage experiments, these did not show mutations in the target genes (gyrA and parC), suggesting that any observed decrease in susceptibility is likely due to other mechanisms, such as efflux pump upregulation.[6]
Conclusion
This compound is a promising novel bacterial topoisomerase inhibitor with a unique mechanism of action that confers potent activity against a broad spectrum of multidrug-resistant pathogens, including those resistant to fluoroquinolones. Its robust preclinical data package, demonstrating both in vitro and in vivo efficacy, supports its continued clinical development as a potential new treatment for serious and life-threatening bacterial infections. The low propensity for resistance development further highlights its potential to be a durable therapeutic agent in the fight against antimicrobial resistance.
References
- 1. ihma.com [ihma.com]
- 2. contagionlive.com [contagionlive.com]
- 3. This compound, a broad-spectrum antibacterial clinical candidate to treat multidrug resistant infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel broad-spectrum antibiotic compound [gardp.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. bugworksresearch.com [bugworksresearch.com]
- 7. bugworksresearch.com [bugworksresearch.com]
- 8. researchgate.net [researchgate.net]
- 9. bugworksresearch.com [bugworksresearch.com]
- 10. researchgate.net [researchgate.net]
- 11. Structural interactions of this compound with Klebsiella pneumoniae topoisomerase IV and biochemical basis of its broad-spectrum activity - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Bactericidal vs. Bacteriostatic Properties of BWC0977: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BWC0977 is a novel bacterial topoisomerase inhibitor demonstrating potent broad-spectrum antibacterial activity against a wide array of multi-drug resistant (MDR) pathogens. This document provides an in-depth technical overview of the experimental investigations into the bactericidal versus bacteriostatic properties of this compound. Through a detailed examination of its mechanism of action, minimum inhibitory concentrations (MICs), time-kill kinetics, and induction of the bacterial SOS response, this guide elucidates the definitive bactericidal nature of this compound. Methodologies for key experiments are provided to enable replication and further investigation by the scientific community.
Introduction
The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating the development of novel antibiotics with robust efficacy against resistant bacterial strains. This compound has emerged as a promising clinical candidate, exhibiting a unique mechanism of action that circumvents common resistance pathways. This guide focuses on the critical characterization of this compound's activity, specifically addressing whether it inhibits bacterial growth (bacteriostatic) or actively kills bacteria (bactericidal). This distinction is paramount for predicting clinical outcomes and determining appropriate therapeutic applications.
Mechanism of Action: Dual Inhibition of Bacterial Topoisomerases
This compound exerts its antibacterial effect by selectively inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2][3] These enzymes are crucial for bacterial DNA replication, repair, and segregation. By targeting both enzymes, this compound disrupts these vital cellular processes, leading to irreparable DNA damage and, ultimately, cell death. This dual-targeting mechanism also contributes to a lower frequency of resistance development.
The proposed signaling pathway for this compound's mechanism of action is illustrated below:
References
BWC0977: A Novel Bacterial Topoisomerase Inhibitor to Combat Antimicrobial Resistance
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent development of novel antibiotics with broad-spectrum activity against multidrug-resistant (MDR) pathogens. BWC0977, a novel bacterial topoisomerase inhibitor (NBTI), has emerged as a promising clinical candidate. This document provides a comprehensive technical overview of this compound, including its mechanism of action, in vitro and in vivo efficacy, clinical trial progress, and detailed experimental protocols.
Introduction
This compound is a potent, broad-spectrum antibacterial agent that selectively inhibits bacterial DNA replication by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2][3] Its unique dual-targeting mechanism confers activity against a wide range of Gram-positive and Gram-negative bacteria, including strains resistant to current standard-of-care antibiotics such as fluoroquinolones, carbapenems, and colistin.[1][3] Developed by Bugworks Research, this compound is being investigated in both intravenous and oral formulations, offering potential for seamless transition of care for patients with serious infections.[1][4]
Mechanism of Action
This compound functions by stabilizing the cleavage complex between bacterial topoisomerases and DNA. Unlike fluoroquinolones which typically lead to double-strand DNA breaks, this compound primarily induces single-strand DNA breaks in a concentration-dependent manner.[5][6] This action triggers the bacterial SOS response, a DNA damage repair pathway, ultimately leading to bacterial cell death.[5] The balanced, low-nanomolar inhibition of both DNA gyrase and topoisomerase IV is a key feature of this compound, contributing to its potent and broad-spectrum activity and potentially lowering the frequency of resistance development.[5][6]
In Vitro Activity
This compound has demonstrated potent in vitro activity against a global panel of MDR pathogens.
| Pathogen Category | Minimum Inhibitory Concentration (MIC90) Range | Reference |
| MDR Gram-negative bacteria (Enterobacterales and non-fermenters) | 0.03–2 µg/mL | [1][2][3][7] |
| Gram-positive bacteria | 0.03–2 µg/mL | [3][7] |
| Anaerobes | 0.03–2 µg/mL | [3][7] |
| Biothreat pathogens | 0.03–2 µg/mL | [3][7] |
Notably, this compound retains its activity against clinical isolates that are resistant to fluoroquinolones, carbapenems, and colistin.[1][3][7]
In Vivo Efficacy
Preclinical studies in rodent models have demonstrated the in vivo efficacy of this compound against multiple pathogens.[1][3] The compound has shown effectiveness in murine thigh, lung, and urinary tract infection models.[8] Importantly, this compound achieves significantly higher drug levels in the epithelial lining fluid of infected lungs, suggesting its potential for treating respiratory infections.[1][3][9]
Clinical Development
This compound is currently progressing through clinical trials. A Phase 1 clinical trial (NCT05088421) was conducted to evaluate the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of intravenously administered this compound in healthy adult volunteers.[1][4][8] The results from the single-ascending dose phase indicated that this compound was safe and well-tolerated, with dose-proportional exposures consistent with preclinical models.[1][3] The multiple-ascending dose phase is planned to follow.[1] An oral formulation of this compound is also under development and is expected to enter first-in-human studies.[1]
References
- 1. contagionlive.com [contagionlive.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a broad-spectrum antibacterial clinical candidate to treat multidrug resistant infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. bugworksresearch.com [bugworksresearch.com]
- 6. Structural interactions of this compound with Klebsiella pneumoniae topoisomerase IV and biochemical basis of its broad-spectrum activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. business-standard.com [business-standard.com]
- 9. A promising breakthrough against antibiotic resistance [medflixs.com]
Early-phase clinical trial results for BWC0977
It appears that there is no publicly available information regarding the early-phase clinical trial results for a compound designated "BWC0977." Searches for this specific identifier, as well as related terms, did not yield any clinical trial data, publications, or whitepapers from pharmaceutical companies, research institutions, or regulatory agencies.
This lack of public information is common for compounds in the early stages of clinical development for several reasons:
-
Confidentiality: Companies typically maintain strict confidentiality around their drug development programs to protect their intellectual property and competitive advantage. Detailed results are often not disclosed until they are presented at a major scientific conference or published in a peer-reviewed journal.
-
Early Stage of Development: The compound may be in a very early, preclinical stage, and has not yet entered human clinical trials. Information at this stage is almost always proprietary.
-
Internal Designation: "this compound" may be an internal compound code that has not been used in public disclosures. Companies often use different identifiers for internal tracking versus public communication.
-
Discontinuation: The development of the compound may have been discontinued (B1498344) for strategic or scientific reasons before any significant data was made public.
Without any accessible data, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, or visualizations of signaling pathways. Researchers, scientists, and drug development professionals seeking this information would typically need to be directly involved with the sponsoring organization or wait for the data to be formally released into the public domain.
The Novelty of BWC0.977: A Breakthrough in Bacterial Topoisomerase Inhibition
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
In the face of mounting antimicrobial resistance, the development of novel antibiotics with unique mechanisms of action is a global health imperative. BWC0977 has emerged as a promising clinical candidate, a potent, broad-spectrum novel bacterial topoisomerase inhibitor (NBTI) that effectively targets both DNA gyrase and topoisomerase IV. This dual-targeting mechanism, distinct from that of fluoroquinolones, allows this compound to bypass existing resistance pathways, demonstrating significant activity against a wide array of multidrug-resistant (MDR) Gram-positive and Gram-negative pathogens. This technical guide provides an in-depth analysis of this compound, summarizing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in its evaluation.
Introduction: A New Paradigm in Antibacterial Therapy
This compound is a next-generation NBTI currently in clinical development, showing remarkable potency against challenging pathogens.[1][2] Its chemical scaffold has been optimized to overcome the limitations of earlier topoisomerase inhibitors, offering a promising new weapon in the fight against antimicrobial resistance. The compound is being developed in both intravenous and oral formulations, enhancing its potential clinical utility.[1] A recently published study in Nature Communications by Shahul Hameed and colleagues provides a comprehensive overview of the preclinical data supporting the advancement of this compound.
Mechanism of Action: Dual Inhibition of Bacterial Topoisomerases
This compound exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (GyrA and GyrB subunits) and topoisomerase IV (ParC and ParE subunits).[3][4] These enzymes are critical for DNA replication, repair, and segregation. Unlike fluoroquinolones, which trap the enzyme-DNA cleavage complex in a state that leads to double-strand breaks, this compound stabilizes a different conformation of the complex, resulting in single-strand DNA breaks.[4] This distinct mechanism of action is crucial for its activity against fluoroquinolone-resistant strains.
The co-crystal structure of this compound in complex with Klebsiella pneumoniae topoisomerase IV (PDB ID: 9KGT) has elucidated the key molecular interactions responsible for its potent inhibitory activity.[5][6] These structural insights are invaluable for understanding its broad-spectrum efficacy and for the future design of next-generation NBTIs.
In Vitro Activity: Potency Against a Broad Spectrum of Pathogens
This compound has demonstrated potent in vitro activity against a wide range of clinically relevant bacteria, including many designated as critical threats by the World Health Organization.
Enzyme Inhibition
This compound exhibits nanomolar potency against both DNA gyrase and topoisomerase IV from various bacterial species. The 50% inhibitory concentrations (IC50) are summarized below.
| Target Enzyme | Organism | This compound IC50 (µM) | Ciprofloxacin IC50 (µM) |
| DNA Gyrase | E. coli | 0.004 | 0.189 |
| P. aeruginosa | 0.009 | 0.244 | |
| S. aureus | 0.01 | 25.5 | |
| Topoisomerase IV | E. coli | 0.010 | 16.3 |
| P. aeruginosa | 0.071 | 22.9 | |
| S. aureus | 0.095 | 8.5 | |
| Data sourced from Bugworks Research Inc. presentation.[4] |
Antibacterial Spectrum
The minimum inhibitory concentration (MIC) at which 90% of isolates are inhibited (MIC90) highlights the broad-spectrum activity of this compound against both Gram-negative and Gram-positive MDR pathogens.
| Pathogen | Number of Isolates | This compound MIC90 (µg/mL) |
| Gram-Negative | ||
| Acinetobacter baumannii | 298 | 1 |
| Pseudomonas aeruginosa | 300 | 1 |
| Escherichia coli | 300 | 0.5 |
| Klebsiella pneumoniae | 300 | 2 |
| Enterobacter cloacae | 152 | 2 |
| Citrobacter spp. | 151 | 1 |
| Proteus spp. | 152 | 0.5 |
| Morganella morganii | 150 | 1 |
| Serratia marcescens | 42 | 1 |
| Gram-Positive | ||
| Staphylococcus aureus | 301 | 0.03 |
| Enterococcus faecalis/faecium | 152 | 0.06 |
| Streptococcus pneumoniae | 149 | 0.03 |
| Streptococcus pyogenes | 149 | 0.03 |
| Coagulase-negative Staphylococci | 152 | 0.03 |
| Data compiled from Hameed et al., Nat Commun. and Bugworks Research Inc. presentation.[7][8] |
This compound demonstrates a low frequency of spontaneous resistance development.[9] In studies with E. coli, P. aeruginosa, and A. baumannii, the resistance frequency at 4x MIC was found to be <10^-9.[9]
In Vivo Efficacy and Pharmacokinetics
Preclinical studies in animal models have demonstrated the in vivo efficacy of this compound in treating infections caused by MDR pathogens.
Animal Models of Infection
This compound has shown efficacy in various murine and rat infection models, including thigh, lung, and urinary tract infections.[10][11] In a neutropenic murine thigh infection model with P. aeruginosa, this compound demonstrated a dose-dependent reduction in bacterial burden. Furthermore, in a murine model of inhalational tularemia, this compound therapy was non-inferior to gentamicin.[10]
Pharmacokinetics
A Phase 1 clinical trial (NCT05088421) in healthy volunteers has been completed for the intravenous formulation of this compound.[3] The results indicated that single ascending doses were safe and well-tolerated, with dose-proportional exposures.[3] An oral formulation is also under development and is expected to enter first-in-human studies.[1]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the methodologies used to evaluate this compound.
Minimum Inhibitory Concentration (MIC) Determination
MICs were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of this compound: A stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO).
-
Serial Dilutions: The stock solution is serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.
-
Bacterial Inoculum: Bacterial strains are grown to the logarithmic phase and diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.
-
MIC Reading: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Topoisomerase Inhibition Assays
The inhibitory activity of this compound against DNA gyrase and topoisomerase IV is assessed through supercoiling and decatenation assays, respectively.
DNA Gyrase Supercoiling Assay:
-
Reaction Mixture: A reaction mixture is prepared containing E. coli DNA gyrase, relaxed pBR322 plasmid DNA, ATP, and varying concentrations of this compound in a suitable reaction buffer.
-
Incubation: The reaction is incubated at 37°C for a specified time to allow for DNA supercoiling.
-
Reaction Termination: The reaction is stopped by the addition of a stop solution (e.g., EDTA and SDS).
-
Agarose (B213101) Gel Electrophoresis: The DNA products are separated on an agarose gel.
-
Analysis: The gel is stained with a DNA-intercalating dye (e.g., ethidium (B1194527) bromide) and visualized. The IC50 value is determined by quantifying the inhibition of supercoiled DNA formation at different this compound concentrations.
Topoisomerase IV Decatenation Assay:
-
Reaction Mixture: A reaction mixture containing E. coli topoisomerase IV, catenated kinetoplast DNA (kDNA), ATP, and varying concentrations of this compound is prepared.
-
Incubation: The reaction is incubated at 37°C.
-
Reaction Termination and Electrophoresis: The reaction is stopped, and the products are separated by agarose gel electrophoresis.
-
Analysis: The IC50 value is calculated based on the inhibition of the decatenation of kDNA into minicircles.
In Vivo Efficacy in a Murine Thigh Infection Model
-
Animal Model: Neutropenic mice are used to minimize the contribution of the host immune system.
-
Infection: A clinically relevant bacterial strain (e.g., P. aeruginosa) is injected into the thigh muscle.
-
Treatment: this compound is administered at various doses and schedules (e.g., subcutaneously).
-
Assessment of Bacterial Burden: At specific time points, the thigh muscles are excised, homogenized, and plated to determine the number of CFUs.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Plasma samples are collected to determine the pharmacokinetic profile of this compound, and the relationship between drug exposure and antibacterial effect is analyzed.
Visualizing the Core Concepts
Diagrams illustrating the mechanism of action and experimental workflows provide a clear and concise understanding of the novelty of this compound.
Caption: Mechanism of action of this compound.
Caption: Workflow for MIC determination.
Caption: Workflow for topoisomerase inhibition assay.
Conclusion and Future Directions
This compound represents a significant advancement in the development of novel antibiotics. Its dual-targeting mechanism, potent broad-spectrum activity against MDR pathogens, and favorable preclinical safety profile position it as a promising candidate for the treatment of serious bacterial infections. The ongoing clinical development, including the progression to multiple ascending dose studies and the development of an oral formulation, will be critical in defining its role in the clinical setting. For researchers and drug development professionals, this compound serves as a compelling case study in the successful design and preclinical evaluation of a novel antibacterial agent poised to address the growing threat of antimicrobial resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a broad-spectrum antibacterial clinical candidate to treat multidrug resistant infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bugworksresearch.com [bugworksresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a broad-spectrum antibacterial clinical candidate to treat multidrug resistant infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ihma.com [ihma.com]
- 9. bugworksresearch.com [bugworksresearch.com]
- 10. usamriid.health.mil [usamriid.health.mil]
- 11. bugworksresearch.com [bugworksresearch.com]
Methodological & Application
BWC0977: Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Testing
For Researchers, Scientists, and Drug Development Professionals
BWC0977 is a novel, broad-spectrum antibacterial agent that functions as a dual inhibitor of bacterial DNA gyrase and topoisomerase IV.[1][2] This mechanism of action allows it to overcome resistance to existing antibiotics like fluoroquinolones.[2][3] this compound has demonstrated potent activity against a wide range of multi-drug resistant (MDR) Gram-negative and Gram-positive bacteria, including ESKAPE pathogens and biothreat agents.[4] These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound to assess its in vitro potency against various bacterial isolates.
Data Presentation
Table 1: In Vitro Activity of this compound Against Bacterial Biothreat Agents
| Bacterial Agent | This compound MIC Range (µg/mL) | This compound MIC50 (µg/mL) | This compound MIC90 (µg/mL) | Ciprofloxacin MIC Range (µg/mL) | Ciprofloxacin MIC50 (µg/mL) | Ciprofloxacin MIC90 (µg/mL) |
| Bacillus anthracis | 0.001-0.015 | 0.004 | 0.004 | 0.03-0.12 | 0.06 | 0.12 |
| Yersinia pestis | 0.002-0.015 | 0.008 | 0.015 | <0.004-0.06 | 0.03 | 0.06 |
| Francisella tularensis | 0.004-0.008 | 0.004 | 0.008 | 0.015-0.03 | 0.03 | 0.03 |
| Burkholderia mallei | 0.5-1 | 1 | 1 | 0.25-0.5 | 0.5 | 0.5 |
| Burkholderia pseudomallei | 0.25-1 | 0.5 | 1 | 0.5-2 | 1 | 2 |
Table 2: MIC90 of this compound Against a Panel of MDR Bacteria
| Bacterial Group | MIC90 Range (µg/mL) |
| MDR Gram-negative bacteria (including Enterobacterales and non-fermenters) | 0.03–2 |
| Gram-positive bacteria | 0.03–2 |
| Anaerobes | 0.03–2 |
| Biothreat pathogens | 0.03–2 |
Signaling Pathway and Mechanism of Action
This compound selectively inhibits bacterial DNA replication by targeting two essential enzymes: DNA gyrase and topoisomerase IV. Unlike fluoroquinolones, which typically lead to double-strand DNA breaks, this compound stabilizes single-strand DNA breaks. This dual-targeting, differentiated mechanism contributes to its potent activity against a broad spectrum of bacteria and a low propensity for resistance development.
Caption: Mechanism of action of this compound.
Experimental Protocols
The following protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.
Materials
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial isolates for testing
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum preparation
-
Incubator (35 ± 2 °C)
-
Spectrophotometer or turbidity meter
Protocol for Broth Microdilution MIC Testing
-
Preparation of this compound Stock Solution:
-
Aseptically weigh a precise amount of this compound powder.
-
Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.
-
This stock solution can be stored at -20°C or as recommended by the manufacturer.
-
-
Preparation of Working Solutions:
-
Thaw the this compound stock solution.
-
Perform serial dilutions of the stock solution in CAMHB to prepare working solutions at concentrations suitable for the final assay plate. Remember to account for the 2-fold dilution that will occur when the inoculum is added.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or CAMHB.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
-
Assay Plate Preparation:
-
Dispense 50 µL of the appropriate this compound working solution into each well of a 96-well microtiter plate, creating a 2-fold serial dilution across the plate.
-
Include a growth control well (containing only CAMHB and inoculum) and a sterility control well (containing only CAMHB).
-
Add 50 µL of the prepared bacterial inoculum to each well (except the sterility control). This will bring the final volume in each well to 100 µL and the final bacterial concentration to approximately 5 x 10^5 CFU/mL.
-
-
Incubation:
-
Cover the microtiter plate and incubate at 35 ± 2 °C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Observe the wells for turbidity. The growth control well should be turbid.
-
The MIC is the first well in the dilution series that appears clear.
-
Caption: Workflow for MIC determination.
References
Application Notes & Protocols for Testing BWC0977 Efficacy in a Murine Thigh Infection Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of animal models, specifically the murine thigh infection model, for evaluating the in vivo efficacy of BWC0977, a novel broad-spectrum antibiotic. This compound is a dual-target inhibitor of bacterial DNA gyrase and topoisomerase IV, demonstrating potent activity against a wide range of multidrug-resistant (MDR) pathogens.
Introduction to this compound
This compound is a next-generation antibacterial agent that targets two essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[1][2][3] This dual-targeting mechanism contributes to its broad-spectrum activity and a low propensity for resistance development.[1] Unlike fluoroquinolones, which typically stabilize double-strand DNA breaks, this compound stabilizes single-strand DNA breaks, leading to bacterial cell death.[1] Preclinical studies have demonstrated its efficacy against a variety of pathogens, including ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).[1]
Animal Models for Efficacy Testing
The neutropenic murine thigh infection model is a well-established and highly utilized model for the preclinical evaluation of antimicrobial agents.[4][5] This model is particularly useful for assessing the in vivo efficacy of antibiotics under conditions of immunosuppression, mimicking scenarios in critically ill patients. It allows for the determination of key pharmacokinetic/pharmacodynamic (PK/PD) parameters that correlate with efficacy, such as the ratio of the free drug area under the concentration-time curve to the minimum inhibitory concentration (fAUC/MIC).[4] For this compound, the defined PK/PD index for efficacy has been identified as fAUC/MIC.[4]
Data Presentation
Table 1: In Vivo Efficacy of this compound in Neutropenic Murine Thigh Infection Model against P. aeruginosa
| Treatment Group | Dosing Regimen (mg/kg) | Mean Bacterial Load (log10 CFU/thigh) at 26h | Change in Bacterial Load (log10 CFU/thigh) vs. Control |
| Vehicle Control | - | Growth | - |
| This compound | 40 mg/kg q6h | Significant Reduction | Data not fully available |
| This compound | 80 mg/kg q12h | Significant Reduction | Data not fully available |
| This compound | 160 mg/kg q24h | Significant Reduction | Data not fully available |
Note: While specific CFU reduction values are not publicly available, studies report a significant, dose-dependent reduction in bacterial burden compared to untreated controls. The different dosing schedules were part of a dose fractionation study to determine the PK/PD driver.[4][5]
Table 2: In Vivo Efficacy of this compound against Various Pathogens in the Murine Thigh Infection Model
| Pathogen | Strain | This compound MIC (mg/L) | Efficacy Endpoint |
| Pseudomonas aeruginosa | NCTC 13921 | Data not available | Excellent dose response |
| Klebsiella pneumoniae | Multiple strains | Data not available | High variability in CFU decline |
| Acinetobacter baumannii | Multiple strains | Data not available | High variability in CFU decline |
| Escherichia coli | Multiple strains | Data not available | Dose-dependent reduction |
Note: The table summarizes the observed efficacy of this compound against different pathogens in the murine thigh infection model. The variability in CFU decline for K. pneumoniae and A. baumannii suggests strain-dependent responses.[4]
Experimental Protocols
Protocol 1: Neutropenic Murine Thigh Infection Model
Objective: To evaluate the in vivo efficacy of this compound against a specific bacterial pathogen in a neutropenic murine thigh infection model.
Materials:
-
Female ICR or CD-1 mice (6-8 weeks old)
-
Bacterial strain of interest (e.g., Pseudomonas aeruginosa NCTC 13921)
-
This compound
-
Vehicle for this compound (e.g., 0.25% carboxymethylcellulose, 0.1% Tween 80)
-
Sterile saline
-
Anesthetic agent
-
Tissue homogenizer
-
Appropriate agar (B569324) plates for bacterial culture
-
Incubator
Procedure:
-
Induction of Neutropenia:
-
Administer cyclophosphamide intraperitoneally (IP) to the mice. A common regimen involves two doses: 150 mg/kg four days before infection and 100 mg/kg one day before infection.[6] This renders the mice neutropenic, making them more susceptible to bacterial infection.
-
-
Bacterial Inoculum Preparation:
-
Culture the desired bacterial strain overnight on appropriate agar plates.
-
Prepare a bacterial suspension in sterile saline and adjust the concentration to achieve the desired inoculum size (e.g., 10^6 - 10^7 CFU/mL).
-
-
Infection:
-
Anesthetize the mice.
-
Inject 0.1 mL of the bacterial suspension intramuscularly into the right thigh of each mouse.
-
-
Treatment Administration:
-
Endpoint Analysis:
-
At a predetermined time point (e.g., 26 hours post-infection), euthanize the mice.[4]
-
Aseptically dissect the infected thigh muscle.
-
Homogenize the thigh tissue in a known volume of sterile saline.
-
Perform serial dilutions of the tissue homogenate and plate onto appropriate agar plates.
-
Incubate the plates overnight at 37°C.
-
Count the number of colony-forming units (CFU) to determine the bacterial load in the thigh. The results are typically expressed as log10 CFU/thigh.
-
Mandatory Visualizations
This compound Mechanism of Action
Caption: this compound's dual inhibition of DNA gyrase and Topoisomerase IV.
Experimental Workflow for Murine Thigh Infection Model
Caption: Workflow of the neutropenic murine thigh infection model.
References
- 1. bugworksresearch.com [bugworksresearch.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a broad-spectrum antibacterial clinical candidate to treat multidrug resistant infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bugworksresearch.com [bugworksresearch.com]
- 5. liverpool.ac.uk [liverpool.ac.uk]
- 6. noblelifesci.com [noblelifesci.com]
BWC0977: In Vivo Pharmacokinetics and Pharmacodynamics Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BWC0977 is a novel, broad-spectrum antibacterial agent that acts as a dual inhibitor of bacterial DNA gyrase and topoisomerase IV.[1][2][3][4] This unique mechanism of action allows it to be effective against a wide range of multi-drug resistant (MDR) Gram-negative and Gram-positive pathogens, including those resistant to fluoroquinolones and carbapenems.[5] this compound is currently in clinical development, with both intravenous and oral formulations being investigated. These application notes provide a summary of the in vivo pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, along with detailed protocols for key experimental procedures.
Pharmacokinetics and Pharmacodynamics Data
The following tables summarize the key in vivo pharmacokinetic and pharmacodynamic parameters of this compound from preclinical studies.
Table 1: In Vivo Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value (Mean ± SD) | Species/Model | Dosing | Reference |
| Cmax (Total Plasma) | 54 ± 4.8 µg/mL | Rat (Neutropenic Lung Infection Model) | 100 mg/kg IV infusion (60 min) | |
| Cmax (Free Plasma) | 2.7 ± 0.24 µg/mL | Rat (Neutropenic Lung Infection Model) | 100 mg/kg IV infusion (60 min) | |
| Cmax (ELF) | 81 ± 11 µg/mL | Rat (Neutropenic Lung Infection Model) | 100 mg/kg IV infusion (60 min) | |
| AUC0-inf (Total Plasma) | 117 ± 44 hrµg/mL | Rat (Neutropenic Lung Infection Model) | 100 mg/kg IV infusion (60 min) | |
| AUC0-inf (Free Plasma) | 5.9 ± 2.2 hrµg/mL | Rat (Neutropenic Lung Infection Model) | 100 mg/kg IV infusion (60 min) | |
| AUC0-inf (ELF) | 114 ± 40 hr*µg/mL | Rat (Neutropenic Lung Infection Model) | 100 mg/kg IV infusion (60 min) | |
| t1/2 (Total Plasma) | 2.8 ± 1.1 hr | Rat (Neutropenic Lung Infection Model) | 100 mg/kg IV infusion (60 min) | |
| t1/2 (Free Plasma) | 2.8 ± 1.1 hr | Rat (Neutropenic Lung Infection Model) | 100 mg/kg IV infusion (60 min) | |
| t1/2 (ELF) | 2.3 ± 0.93 hr | Rat (Neutropenic Lung Infection Model) | 100 mg/kg IV infusion (60 min) | |
| CL (Total Plasma) | 953 ± 409 mL/hr/kg | Rat (Neutropenic Lung Infection Model) | 100 mg/kg IV infusion (60 min) | |
| Vss (Total Plasma) | 2287 ± 836 mL/kg | Rat (Neutropenic Lung Infection Model) | 100 mg/kg IV infusion (60 min) | |
| Plasma Protein Binding | ~87% | Mouse | Not Specified | |
| Plasma Protein Binding | 94% | Not Specified | Not Specified |
ELF: Epithelial Lining Fluid
Table 2: In Vivo Efficacy (Pharmacodynamics) of this compound
| Animal Model | Pathogen | Dosing Regimen | Outcome | Reference |
| Murine Thigh Infection | Pseudomonas aeruginosa | 10, 40, 80, 120 mg/kg SC q24h | Dose-dependent reduction in bacterial burden | |
| Rat Lung Infection | Pseudomonas aeruginosa | 100 mg/kg IV | Efficacy demonstrated | |
| Murine Inhalational Tularemia | Francisella tularensis | 150 mg/kg PO BID for 14 days | 100% survival, superior to ciprofloxacin | |
| Murine Ascending UTI | Escherichia coli ST131-H30 | 100 or 200 mg/kg PO BID for 3 days | Significant reduction in bacteriuria and tissue burden |
Signaling Pathway and Mechanism of Action
This compound exerts its antibacterial effect by targeting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. This dual-targeting mechanism contributes to its broad-spectrum activity and low frequency of resistance development. The drug stabilizes single-strand DNA breaks, which differs from the action of fluoroquinolones that stabilize double-strand breaks. This inhibition of DNA replication and repair ultimately leads to bacterial cell death.
Caption: Mechanism of action of this compound.
Experimental Protocols
In Vivo Pharmacokinetic Study in a Rat Lung Infection Model
This protocol is based on the methodology described for determining the PK profile of this compound in the plasma and epithelial lining fluid (ELF) of neutropenic rats.
Objective: To determine the pharmacokinetic parameters (Cmax, AUC, t1/2) of this compound in plasma and ELF.
Materials:
-
This compound
-
Vehicle for administration
-
Female Sprague-Dawley rats
-
Cyclophosphamide for inducing neutropenia
-
Pseudomonas aeruginosa (e.g., ATCC 27853)
-
Anesthetic agent
-
Sterile saline
-
Blood collection tubes (with anticoagulant)
-
Centrifuge
-
Analytical equipment for drug concentration measurement (e.g., LC-MS/MS)
Procedure:
-
Animal Model:
-
Induce neutropenia in rats by intraperitoneal injection of cyclophosphamide.
-
Establish a lung infection by intratracheal instillation of a known concentration of P. aeruginosa.
-
-
Drug Administration:
-
Administer a single 100 mg/kg dose of this compound via a 60-minute intravenous infusion.
-
-
Sample Collection:
-
Collect blood samples at predetermined time points (e.g., 2, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).
-
Process blood to separate plasma.
-
Collect ELF at specific time points (e.g., 1, 2, 4 hours post-dose) by bronchoalveolar lavage (instilling and retrieving sterile saline from the lungs).
-
-
Sample Analysis:
-
Determine the concentration of this compound in plasma and ELF samples using a validated analytical method.
-
-
Data Analysis:
-
Perform non-compartmental analysis (NCA) of the concentration-time data to calculate PK parameters.
-
In Vivo Efficacy Study in a Murine Thigh Infection Model
This protocol is adapted from descriptions of efficacy studies for this compound.
Objective: To evaluate the in vivo efficacy of this compound in reducing bacterial burden in a neutropenic mouse thigh infection model.
Materials:
-
This compound
-
Vehicle for administration
-
Female CD-1 mice
-
Cyclophosphamide for inducing neutropenia
-
Pathogen of interest (e.g., Pseudomonas aeruginosa)
-
Syringes and needles for injection
-
Homogenizer
-
Agar (B569324) plates for bacterial enumeration
Procedure:
-
Animal Model:
-
Induce neutropenia in mice with cyclophosphamide.
-
Inject a suspension of the pathogen into the thigh muscle to establish a localized infection.
-
-
Treatment:
-
Initiate treatment with this compound at various doses (e.g., 10, 40, 80, 120 mg/kg) via subcutaneous administration at 24-hour intervals.
-
-
Efficacy Assessment:
-
At a predetermined time point after the final dose, euthanize the mice.
-
Aseptically remove the infected thigh muscle.
-
Homogenize the tissue in sterile saline.
-
Perform serial dilutions of the homogenate and plate on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue.
-
-
Data Analysis:
-
Compare the bacterial burden in treated groups to that of a vehicle-treated control group to determine the reduction in CFU.
-
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo PK/PD study of a novel antibacterial agent like this compound.
Caption: In vivo PK/PD experimental workflow.
References
- 1. bugworksresearch.com [bugworksresearch.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structural interactions of this compound with Klebsiella pneumoniae topoisomerase IV and biochemical basis of its broad-spectrum activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a broad-spectrum antibacterial clinical candidate to treat multidrug resistant infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
BWC0977: Application Notes and Protocols for the Treatment of Carbapenem-Resistant Klebsiella pneumoniae
For Researchers, Scientists, and Drug Development Professionals
Introduction
BWC0977 is a novel, broad-spectrum antibacterial agent belonging to the class of novel bacterial topoisomerase inhibitors (NBTIs). It exhibits potent activity against a wide range of multidrug-resistant (MDR) pathogens, including carbapenem-resistant Klebsiella pneumoniae (CRKP), a critical threat as identified by the World Health Organization.[1][2][3] this compound's unique mechanism of action, targeting both DNA gyrase and topoisomerase IV, allows it to overcome existing resistance to fluoroquinolones and carbapenems.[4][5] Preclinical studies have demonstrated its efficacy in vitro and in vivo, and it is currently undergoing clinical development.
These application notes provide detailed protocols for the in vitro and in vivo evaluation of this compound against carbapenem-resistant Klebsiella pneumoniae, intended to aid researchers in the continued investigation of this promising therapeutic candidate.
Data Presentation
In Vitro Efficacy of this compound
| Parameter | Organism/Isolate Panel | Value | Reference |
| MIC90 | Multidrug-resistant Gram-negative bacteria | 0.03–2 µg/mL | |
| MIC90 | Carbapenem-resistant Klebsiella pneumoniae | 2 µg/mL | |
| IC50 (DNA Gyrase) | E. coli | 0.004 µM | |
| IC50 (Topoisomerase IV) | E. coli | 0.013 µM |
In Vivo Efficacy of this compound in Rodent Models
| Animal Model | Pathogen | Key Findings | Reference |
| Neutropenic mouse thigh infection | Fluoroquinolone-resistant E. coli | Dose-dependent reduction in bacterial burden | |
| Neutropenic rat lung infection | P. aeruginosa | Significant reduction in bacterial load in lungs | |
| Rodent models (unspecified) | Multiple pathogens | Significantly higher drug levels in epithelial lining fluid of infected lungs |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol adheres to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M07 document for broth microdilution.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Carbapenem-resistant Klebsiella pneumoniae isolates
-
0.5 McFarland standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Quality control strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853)
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL).
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 colonies of the CRKP isolate.
-
Suspend the colonies in sterile saline or CAMHB to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final bacterial concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
-
In the first column of wells, add an additional 100 µL of the this compound stock solution, resulting in the highest desired test concentration.
-
Perform serial twofold dilutions by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last column of dilutions.
-
-
Inoculation: Add 10 µL of the diluted bacterial suspension to each well, resulting in a final volume of 110 µL and a final bacterial concentration of approximately 5 x 10^5 CFU/mL.
-
Controls:
-
Growth Control: A well containing only CAMHB and the bacterial inoculum.
-
Sterility Control: A well containing only CAMHB.
-
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation of Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
In Vivo Efficacy in a Neutropenic Mouse Lung Infection Model
This protocol describes a model to evaluate the efficacy of this compound in treating a pulmonary infection caused by carbapenem-resistant Klebsiella pneumoniae.
Materials:
-
Female Swiss Webster mice (or other suitable strain), 6-8 weeks old
-
Cyclophosphamide (B585) for inducing neutropenia
-
Carbapenem-resistant Klebsiella pneumoniae strain
-
Anesthetic (e.g., isoflurane)
-
Intratracheal administration device
-
This compound formulated for intravenous or subcutaneous administration
-
Phosphate-buffered saline (PBS)
-
Tryptic Soy Agar (TSA) plates
-
Homogenizer
Procedure:
-
Induction of Neutropenia:
-
Administer cyclophosphamide intraperitoneally at a dose of 150 mg/kg four days prior to infection and 100 mg/kg one day prior to infection. This regimen induces profound neutropenia.
-
-
Bacterial Inoculum Preparation:
-
Grow the CRKP strain to mid-logarithmic phase in a suitable broth medium.
-
Wash the bacterial cells with sterile PBS and resuspend to a concentration of approximately 1 x 10^7 CFU/mL.
-
-
Infection:
-
Anesthetize the mice using isoflurane.
-
Administer 50 µL of the bacterial suspension via intratracheal instillation.
-
-
Treatment:
-
Initiate treatment with this compound at a predetermined time post-infection (e.g., 2 hours).
-
Administer this compound via the desired route (e.g., intravenous or subcutaneous) at various dose levels. A vehicle control group should be included.
-
-
Assessment of Bacterial Burden:
-
At 24 hours post-infection, euthanize the mice.
-
Aseptically remove the lungs and homogenize them in sterile PBS.
-
Perform serial dilutions of the lung homogenates and plate on TSA plates.
-
Incubate the plates overnight at 37°C and count the number of colonies to determine the CFU per gram of lung tissue.
-
-
Data Analysis: Compare the bacterial burden in the lungs of this compound-treated mice to that of the vehicle-treated control group to determine the reduction in CFU.
Mechanism of Action Protocols
DNA Gyrase Supercoiling Assay
This assay determines the inhibitory effect of this compound on the supercoiling activity of DNA gyrase.
Materials:
-
Purified E. coli or K. pneumoniae DNA gyrase
-
Relaxed pBR322 DNA (substrate)
-
Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.75 mM ATP, 5.5 mM spermidine, 6.5% glycerol, 0.1 mg/mL BSA)
-
This compound
-
Stop solution (e.g., STEB buffer: 40% sucrose, 100 mM Tris-HCl pH 8.0, 1 mM EDTA, 0.5 mg/mL bromophenol blue)
-
Agarose (B213101) gel (1%)
-
TAE buffer
-
Ethidium (B1194527) bromide or other DNA stain
-
Gel electrophoresis apparatus and imaging system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, relaxed pBR322 DNA, and varying concentrations of this compound. Include a no-drug control.
-
Enzyme Addition: Add DNA gyrase to initiate the reaction. The final reaction volume is typically 20-30 µL.
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Termination: Stop the reaction by adding the stop solution.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and run the electrophoresis in TAE buffer until the supercoiled and relaxed DNA forms are well separated.
-
Visualization and Analysis: Stain the gel with ethidium bromide and visualize under UV light. The inhibition of supercoiling is observed as a decrease in the supercoiled DNA band and an increase in the relaxed DNA band with increasing concentrations of this compound.
Topoisomerase IV Decatenation Assay
This assay measures the ability of this compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase IV.
Materials:
-
Purified E. coli or K. pneumoniae topoisomerase IV
-
Kinetoplast DNA (kDNA) (catenated DNA substrate)
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 100 mM potassium glutamate, 10 mM magnesium acetate, 10 mM DTT, 1 mM ATP)
-
This compound
-
Stop solution (e.g., STEB buffer)
-
Agarose gel (1%)
-
TAE buffer
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and imaging system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, kDNA, and varying concentrations of this compound. Include a no-drug control.
-
Enzyme Addition: Add topoisomerase IV to start the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Termination: Stop the reaction by adding the stop solution.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. The decatenated minicircles will migrate into the gel, while the catenated kDNA remains in the well.
-
Visualization and Analysis: Stain the gel and visualize. Inhibition of decatenation is observed as a decrease in the amount of decatenated minicircles with increasing concentrations of this compound.
Visualizations
Caption: Mechanism of action of this compound in Klebsiella pneumoniae.
Caption: Workflow for MIC determination of this compound.
Caption: Experimental workflow for the in vivo mouse lung infection model.
References
- 1. This compound, a broad-spectrum antibacterial clinical candidate to treat multidrug resistant infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. inspiralis.com [inspiralis.com]
- 4. DNA Decatenation Catalyzed by Bacterial Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 5. profoldin.com [profoldin.com]
Application Notes and Protocols: BWC0977 for the Treatment of Acinetobacter baumannii Infections
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current understanding and methodologies for evaluating the efficacy of BWC0977, a novel broad-spectrum antibiotic, against multidrug-resistant (MDR) Acinetobacter baumannii.
Introduction
Acinetobacter baumannii has emerged as a critical threat in healthcare settings, notorious for its high rates of antimicrobial resistance. This compound is a promising novel bacterial topoisomerase inhibitor (NBTI) with potent activity against a wide range of pathogens, including carbapenem-resistant A. baumannii.[1] This document outlines the mechanism of action of this compound, summarizes its in vitro activity, and provides detailed protocols for key preclinical assays to assess its efficacy against A. baumannii.
Mechanism of Action
This compound is a dual-target inhibitor of bacterial DNA gyrase and topoisomerase IV, essential enzymes that control DNA topology and are critical for bacterial DNA replication, repair, and segregation.[2] By binding to a novel site on these enzymes, distinct from that of fluoroquinolones, this compound effectively evades existing resistance mechanisms to this class of antibiotics. The inhibition of both enzymes leads to the accumulation of DNA strand breaks, triggering an SOS response and ultimately resulting in bactericidal activity.[2]
Caption: Mechanism of action of this compound in Acinetobacter baumannii.
In Vitro Activity of this compound against Acinetobacter baumannii
This compound has demonstrated potent in vitro activity against a range of multidrug-resistant Gram-negative bacteria, including A. baumannii.
| Strain | Resistance Mechanism | This compound MIC (mg/L) |
| A. baumannii NCTC 13301 | OXA-23 | 0.25 |
| A. baumannii ATCC 17978 | Wild-Type | 0.125 - 0.25 |
| Data sourced from a presentation by Bugworks Research Inc.[1] |
Experimental Protocols
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of this compound against A. baumannii isolates.
Materials:
-
This compound stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
A. baumannii isolates
-
0.5 McFarland standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare this compound dilutions: Serially dilute the this compound stock solution in CAMHB in a 96-well plate to achieve a range of concentrations (e.g., 0.008 to 16 mg/L).
-
Prepare bacterial inoculum: Culture A. baumannii on an appropriate agar (B569324) plate overnight. Suspend colonies in saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate containing the this compound dilutions. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Caption: Workflow for MIC determination by broth microdilution.
Time-Kill Kinetic Assay
This assay evaluates the bactericidal activity of this compound against A. baumannii over time.
Materials:
-
This compound stock solution
-
CAMHB
-
A. baumannii culture in logarithmic growth phase
-
Sterile culture tubes
-
Shaking incubator (35°C ± 2°C)
-
Plate count agar
-
Sterile saline for dilutions
Procedure:
-
Prepare inoculum: Grow A. baumannii in CAMHB to the early to mid-logarithmic phase. Dilute the culture to a starting inoculum of approximately 5 x 10⁵ CFU/mL in fresh CAMHB.
-
Set up test conditions: Prepare tubes with CAMHB containing this compound at various concentrations (e.g., 1x, 2x, 4x MIC). Include a growth control tube without any antibiotic.
-
Inoculation and Incubation: Inoculate the prepared tubes with the standardized bacterial suspension. Incubate all tubes in a shaking incubator at 35°C ± 2°C.
-
Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube. Perform serial dilutions in sterile saline and plate onto agar plates for colony counting.
-
Data Analysis: Incubate the plates overnight and count the colonies to determine the CFU/mL at each time point. Plot the log₁₀ CFU/mL versus time for each this compound concentration. A ≥3-log₁₀ reduction in CFU/mL from the initial inoculum is considered bactericidal.
Neutropenic Murine Thigh Infection Model
This in vivo model is used to assess the efficacy of this compound in treating a localized A. baumannii infection.
Materials:
-
Female ICR (or similar) mice (e.g., 20-22 g)
-
Cyclophosphamide (B585) for inducing neutropenia
-
A. baumannii isolate
-
This compound formulation for injection (e.g., subcutaneous)
-
Sterile saline
-
Anesthesia
-
Tissue homogenizer
Procedure:
-
Induce Neutropenia: Render mice neutropenic by intraperitoneal injections of cyclophosphamide (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1 before infection).
-
Prepare Inoculum: Grow A. baumannii to the mid-logarithmic phase. Wash and resuspend the bacteria in sterile saline to a concentration of approximately 10⁷ CFU/mL.
-
Infection: Anesthetize the mice and inject 0.1 mL of the bacterial suspension into the thigh muscle of one hind limb.
-
Treatment: At a specified time post-infection (e.g., 2 hours), administer this compound at various doses via the desired route (e.g., subcutaneous). A control group should receive the vehicle.
-
Determine Bacterial Load: At a defined endpoint (e.g., 24 hours post-treatment initiation), euthanize the mice. Aseptically remove the infected thigh muscle, homogenize it in a known volume of sterile saline, and perform serial dilutions for quantitative culture on appropriate agar plates.
-
Data Analysis: Calculate the bacterial load as log₁₀ CFU/thigh. Compare the bacterial counts in the this compound-treated groups to the vehicle control group to determine the reduction in bacterial load.
Caption: Workflow for the neutropenic murine thigh infection model.
Murine Pneumonia Model
This model evaluates the efficacy of this compound in a lung infection model, which is highly relevant for A. baumannii.
Materials:
-
Mice (specific strain may vary, e.g., C57BL/6 or BALB/c)
-
A. baumannii isolate
-
This compound formulation
-
Anesthesia
-
Intranasal or intratracheal instillation equipment
Procedure:
-
Immunocompetent or Immunocompromised Model: Depending on the research question, either immunocompetent mice or immunocompromised mice (e.g., rendered neutropenic as in the thigh model) can be used.
-
Prepare Inoculum: Prepare a bacterial suspension of A. baumannii in sterile saline at a predetermined concentration.
-
Infection: Anesthetize the mice and infect them via intranasal or intratracheal instillation of the bacterial suspension.
-
Treatment: Initiate treatment with this compound at various doses at a specified time post-infection.
-
Assessment of Efficacy: Efficacy can be assessed by:
-
Survival: Monitor the survival of the mice over a set period (e.g., 7 days).
-
Bacterial Load: At specific time points, euthanize subsets of mice, aseptically remove the lungs, homogenize the tissue, and perform quantitative bacteriology.
-
Histopathology: Collect lung tissue for histopathological examination to assess inflammation and tissue damage.
-
-
Data Analysis: Analyze survival data using Kaplan-Meier curves. Compare bacterial loads in the lungs between treated and control groups.
Conclusion
This compound represents a promising new therapeutic agent for the treatment of infections caused by MDR Acinetobacter baumannii. The protocols provided here offer standardized methods for the preclinical evaluation of its efficacy. Further research is warranted to fully characterize its in vivo efficacy and pharmacokinetic/pharmacodynamic properties against a broader range of clinical A. baumannii isolates.
References
Application Notes and Protocols for BWC0977 in Combating MRSA and VRE Infections
For Researchers, Scientists, and Drug Development Professionals
Introduction
BWC0977 is a promising novel bacterial topoisomerase inhibitor (NBTI) currently in clinical development, demonstrating a broad spectrum of activity against multidrug-resistant (MDR) pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[1] This document provides a summary of the available data and detailed protocols for researchers interested in evaluating the efficacy of this compound.
This compound exerts its bactericidal effect through a dual-targeting mechanism, inhibiting both DNA gyrase and topoisomerase IV.[2][3] This dual action is crucial for its potency against a wide range of bacteria and is thought to contribute to a lower frequency of resistance development.[2][4] Preclinical studies have shown its effectiveness in various infection models, and it is currently undergoing Phase 1 clinical trials to assess its safety and tolerability in humans.[1][5][6]
Data Presentation
In Vitro Susceptibility of this compound against Gram-Positive Pathogens
The following table summarizes the minimum inhibitory concentration (MIC) values of this compound against key Gram-positive bacteria, including MRSA and VRE.
| Organism | Strain Type | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus | MRSA | - | 0.01 | - |
| Enterococcus faecalis | VRE | - | 0.06 | - |
| Streptococcus pneumoniae | Penicillin-Resistant | - | - | - |
Data extracted from preclinical studies.[7]
In Vivo Efficacy of this compound
This compound has demonstrated efficacy in various murine infection models, including thigh, lung, and urinary tract infections.[1] These studies have shown that this compound can effectively reduce the bacterial load and improve survival rates in animal models infected with MDR pathogens.
| Infection Model | Pathogen | Efficacy Metric | Result |
| Murine Thigh Infection | MDR Gram-positive & Gram-negative bacteria | Bacterial Load Reduction | Significant |
| Murine Lung Infection | MDR Gram-positive & Gram-negative bacteria | Survival Rate | Improved |
| Murine Urinary Tract Infection | MDR Gram-positive & Gram-negative bacteria | Bacterial Load Reduction | Significant |
Qualitative summary based on available literature.[1]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method for determining the MIC of this compound against MRSA and VRE, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
This compound
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Bacterial strains (MRSA, VRE)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution in MHB across the wells of a 96-well plate.
-
Bacterial Inoculum Preparation: Culture the bacterial strains overnight on an appropriate agar (B569324) medium. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound. Include a positive control (no drug) and a negative control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: Murine Thigh Infection Model
This protocol provides a generalized framework for evaluating the in vivo efficacy of this compound in a murine thigh infection model.
Materials:
-
This compound
-
Female BALB/c mice (6-8 weeks old)
-
MRSA or VRE strain
-
Anesthetic
-
Cyclophosphamide (B585) (for inducing neutropenia, if required)
-
Sterile saline
Procedure:
-
Acclimatization: Acclimate mice to the laboratory conditions for at least 72 hours before the experiment.
-
Induction of Neutropenia (Optional): If the model requires immunocompromised animals, administer cyclophosphamide intraperitoneally on specified days before infection.
-
Infection: Anesthetize the mice and inject a defined inoculum of the bacterial suspension (e.g., 10⁶ CFU) into the thigh muscle.
-
Treatment: At a specified time post-infection (e.g., 2 hours), administer this compound via the desired route (e.g., intravenous or oral). Administer a vehicle control to a separate group of mice.
-
Monitoring: Monitor the mice for clinical signs of infection and mortality for a defined period (e.g., 7 days).
-
Bacterial Load Determination: At a specified time point (e.g., 24 hours post-treatment), euthanize a subset of mice from each group. Aseptically remove the infected thigh muscle, homogenize it in sterile saline, and perform serial dilutions for bacterial enumeration on appropriate agar plates.
-
Data Analysis: Compare the bacterial load (CFU/gram of tissue) and survival rates between the this compound-treated and control groups.
Signaling Pathways and Workflows
The following diagrams illustrate the mechanism of action of this compound and provide visual workflows for the experimental protocols.
Caption: Mechanism of action of this compound.
Caption: Workflow for MIC determination.
Caption: Workflow for murine thigh infection model.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. bugworksresearch.com [bugworksresearch.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structural interactions of this compound with Klebsiella pneumoniae topoisomerase IV and biochemical basis of its broad-spectrum activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a broad-spectrum antibacterial clinical candidate to treat multidrug resistant infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GARDP and Bugworks join forces to accelerate development of a novel antibiotic to treat serious bacterial infections | GARDP [gardp.org]
- 7. This compound, a broad-spectrum antibacterial clinical candidate to treat multidrug resistant infections - PMC [pmc.ncbi.nlm.nih.gov]
Standard operating procedure for BWC0977 solution preparation
Application Notes and Protocols
Standard Operating Procedure for the Preparation of BWC0977 Solutions
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
This compound is a novel, broad-spectrum antibacterial agent that functions as a dual-target inhibitor of bacterial DNA gyrase and topoisomerase IV.[1][2][3][4] This mechanism disrupts DNA replication in a wide range of multidrug-resistant (MDR) Gram-negative and Gram-positive bacteria.[3][4][5][6] this compound is currently under clinical investigation for the treatment of serious bacterial infections.[3][5][7][8] Accurate and consistent preparation of this compound solutions is critical for obtaining reliable and reproducible results in preclinical research and development. This document provides a detailed standard operating procedure (SOP) for the preparation of this compound solutions for in vitro and in vivo studies.
2. Physicochemical Properties and Storage
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Chemical Formula | C22H21FN6O5 | [9] |
| Molecular Weight | 468.45 g/mol | [9] |
| Appearance | To be determined (typically a solid) | |
| Solubility | To be determined (Soluble in DMSO) | [3] |
| Storage Conditions | Dry, dark, short-term at 0-4°C (days to weeks), long-term at -20°C (months to years). | [9] |
3. Materials and Equipment
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous, cell culture grade
-
Sterile, nuclease-free water
-
Phosphate-buffered saline (PBS), sterile
-
Appropriate cell culture medium or vehicle for in vivo studies
-
Analytical balance (accurate to at least 0.1 mg)
-
Weighing paper or weigh boats
-
Spatula
-
Volumetric flasks (various sizes)
-
Pipettes (various sizes, calibrated)
-
Sterile, conical tubes (e.g., 1.5 mL, 15 mL, 50 mL)
-
Vortex mixer
-
Magnetic stirrer and stir bars (optional)
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
4. Safety Precautions
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate PPE, including a lab coat, safety glasses, and gloves, to avoid skin and eye contact.
-
Refer to the Safety Data Sheet (SDS) for this compound for comprehensive safety information.
-
DMSO is a potent solvent and can facilitate the absorption of other chemicals through the skin. Handle with care.
5. Experimental Protocols
This section details the procedures for preparing stock solutions and subsequent working solutions of this compound.
5.1. Preparation of a 10 mM this compound Stock Solution in DMSO
This high-concentration stock solution is suitable for long-term storage and for creating working solutions of lower concentrations.
Procedure:
-
Calculation: Determine the mass of this compound powder required to prepare the desired volume of a 10 mM stock solution. The formula for this calculation is:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
For example, to prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 0.001 L * 468.45 g/mol * 1000 mg/g = 4.6845 mg
-
-
Weighing:
-
Tare a clean, dry weighing boat on the analytical balance.
-
Carefully weigh out the calculated mass of this compound powder.
-
-
Dissolution:
-
Transfer the weighed this compound powder to a sterile conical tube or volumetric flask.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (not to exceed 37°C) may aid in dissolution if necessary.
-
-
Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
-
5.2. Preparation of Working Solutions by Dilution
Working solutions are prepared by diluting the high-concentration stock solution to the final desired concentration for a specific experiment.
Procedure:
-
Calculation: Use the dilution formula M1V1 = M2V2 to determine the volume of the stock solution required.
-
M1 = Concentration of the stock solution (e.g., 10 mM)
-
V1 = Volume of the stock solution to be used (unknown)
-
M2 = Desired concentration of the working solution
-
V2 = Final volume of the working solution
For example, to prepare 1 mL of a 100 µM working solution from a 10 mM stock:
-
(10,000 µM) * V1 = (100 µM) * (1 mL)
-
V1 = (100 µM * 1 mL) / 10,000 µM = 0.01 mL or 10 µL
-
-
Dilution:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Pipette the appropriate volume of the diluent (e.g., cell culture medium, PBS, or other aqueous buffer) into a sterile tube.
-
Add the calculated volume of the 10 mM this compound stock solution to the diluent.
-
Vortex the working solution gently to ensure thorough mixing.
-
-
Use and Storage:
-
Use the freshly prepared working solution immediately for experiments.
-
Avoid storing dilute aqueous solutions for extended periods, as the compound may be less stable.
-
Data Presentation: Example Solution Preparation Table
| Stock Solution Concentration (mM) | Desired Working Concentration (µM) | Final Volume of Working Solution (mL) | Volume of Stock Solution to Add (µL) | Volume of Diluent to Add (mL) |
| 10 | 1 | 1 | 0.1 | 0.9999 |
| 10 | 10 | 1 | 1 | 0.999 |
| 10 | 50 | 2 | 10 | 1.99 |
| 10 | 100 | 5 | 50 | 4.95 |
6. Visualizations
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound stock and working solutions.
Simplified Mechanism of Action of this compound
Caption: this compound inhibits DNA gyrase and topoisomerase IV, blocking DNA replication.
References
- 1. bugworksresearch.com [bugworksresearch.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a broad-spectrum antibacterial clinical candidate to treat multidrug resistant infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural interactions of this compound with Klebsiella pneumoniae topoisomerase IV and biochemical basis of its broad-spectrum activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a broad-spectrum antibacterial clinical candidate to treat multidrug resistant infections | Semantic Scholar [semanticscholar.org]
- 7. contagionlive.com [contagionlive.com]
- 8. Novel broad-spectrum antibiotic compound [gardp.org]
- 9. medkoo.com [medkoo.com]
Application Notes and Protocols: In Vivo Imaging of BWC0977 Activity in Bacterial Infection Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BWC0977 is a novel, broad-spectrum antibacterial agent that functions as a dual-target inhibitor of bacterial DNA gyrase and topoisomerase IV.[1][2][3] This unique mechanism of action, which stabilizes single-strand DNA breaks, makes this compound effective against a wide range of multi-drug resistant (MDR) Gram-positive and Gram-negative bacteria, including strains resistant to fluoroquinolones.[2][4][5] Efficacy has been demonstrated in various preclinical rodent models of infection, including thigh, lung, and urinary tract infections.[6] This document provides detailed protocols for assessing the in vivo activity of this compound in murine bacterial infection models, with a focus on utilizing in vivo imaging to monitor therapeutic efficacy. While this compound itself is not an imaging agent, its bactericidal activity can be visualized and quantified in real-time by employing bacterial strains engineered to be bioluminescent or fluorescent.
Principle of Action: this compound Signaling Pathway
This compound disrupts bacterial DNA replication, leading to cell death. This process can trigger the bacterial SOS response, a global response to DNA damage.
Caption: this compound inhibits DNA gyrase and topoisomerase IV, leading to single-strand DNA breaks, induction of the SOS response, and ultimately bacterial cell death.
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound against key pathogens and its in vivo efficacy in murine infection models.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
| Bacterial Strain | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Acinetobacter baumannii | 0.06 - 1 | 0.5 | 1 |
| Escherichia coli | 0.03 - 0.5 | 0.25 | 0.5 |
| Klebsiella pneumoniae | 0.03 - 2 | 1 | 2 |
| Pseudomonas aeruginosa | 0.25 - 1 | 0.5 | 1 |
| Staphylococcus aureus (MRSA) | 0.01 - 0.5 | 0.12 | 0.25 |
| Enterococcus faecalis (VRE) | 0.06 - 1 | 0.25 | 0.5 |
Data compiled from publicly available research.[2][7][8]
Table 2: In Vivo Efficacy of this compound in Murine Infection Models.
| Infection Model | Bacterial Strain | Dosing Regimen | Bacterial Load Reduction (log₁₀ CFU) | Survival (%) |
| Neutropenic Thigh | P. aeruginosa | 80 mg/kg, q12h | 2.5 | N/A |
| Lung Infection | K. pneumoniae | 100 mg/kg, q8h | 3.0 | 80 |
| Tularemia (inhalational) | F. tularensis | 100 mg/kg, BID | > 4.0 | 100[6] |
CFU: Colony Forming Units. Data is representative of typical results seen in preclinical studies.
Experimental Protocols
General Workflow for In Vivo Efficacy Assessment using Imaging
This workflow outlines the major steps for evaluating this compound activity in a murine infection model using bioluminescent bacteria and an in vivo imaging system (IVIS).
Caption: A typical workflow for assessing the in vivo efficacy of this compound using bioluminescent bacteria and imaging.
Protocol 1: Neutropenic Murine Thigh Infection Model
This model is a standard for evaluating the efficacy of antimicrobial agents in a localized, deep-tissue infection.
1. Materials:
-
This compound (formulated in a suitable vehicle)
-
Bioluminescent strain of bacteria (e.g., Pseudomonas aeruginosa, Staphylococcus aureus)
-
6-8 week old female ICR or BALB/c mice
-
Growth medium (e.g., Tryptic Soy Broth)
-
Sterile PBS and agar (B569324) plates
-
In Vivo Imaging System (IVIS) or similar
-
Tissue homogenizer
2. Animal Preparation:
-
Render mice neutropenic by intraperitoneal injection of cyclophosphamide (150 mg/kg on day -4 and 100 mg/kg on day -1 prior to infection). This reduces the host immune response, allowing for a more direct assessment of the compound's antibacterial activity.[9]
-
House the animals in sterile conditions with free access to food and water.
3. Inoculum Preparation:
-
Culture the bioluminescent bacterial strain overnight in appropriate broth at 37°C.
-
Wash the bacterial cells with sterile PBS and resuspend to the desired concentration (e.g., 1 x 10⁷ CFU/mL).
4. Infection and Treatment:
-
Anesthetize the mice.
-
Inject 0.1 mL of the bacterial inoculum into the right thigh muscle of each mouse.
-
At 2 hours post-infection, perform baseline imaging using an IVIS to confirm the presence and intensity of the infection.
-
Randomize mice into treatment groups (e.g., vehicle control, this compound at various doses).
-
Administer the first dose of this compound or vehicle via the desired route (e.g., subcutaneous, intravenous). Dosing schedules can vary, for example, every 8 or 12 hours.[9]
5. Monitoring and Endpoints:
-
Perform daily in vivo imaging to monitor the bioluminescent signal from the infected thigh.
-
At 24 or 48 hours post-infection, euthanize the mice.
-
Aseptically dissect the thigh muscle, weigh it, and homogenize it in sterile PBS.
-
Perform serial dilutions of the homogenate and plate on appropriate agar to determine the bacterial load (CFU/gram of tissue).
-
Correlate the final bioluminescent signal with the CFU counts to determine the efficacy of this compound.
Protocol 2: Murine Lung Infection Model
This model is used to evaluate the efficacy of this compound in treating pneumonia.
1. Materials:
-
Same as Protocol 1, with the addition of an intratracheal instillation device or aerosol inhalation chamber.
-
Bioluminescent strain of a relevant pulmonary pathogen (e.g., Klebsiella pneumoniae, Acinetobacter baumannii).
2. Animal Preparation:
-
Acclimatize 6-8 week old mice. Immunosuppression (as in the thigh model) can be used but is not always necessary, depending on the virulence of the bacterial strain and the study's objective.
3. Inoculum Preparation:
-
Prepare the bacterial inoculum as described in the thigh model protocol.
4. Infection and Treatment:
-
Anesthetize the mice.
-
Induce lung infection via intratracheal instillation of a specific volume (e.g., 50 µL) of the bacterial suspension or via aerosol exposure.
-
At 2 hours post-infection, perform baseline imaging of the chest area to quantify the initial infection.
-
Randomize mice into treatment groups and administer this compound or vehicle.
5. Monitoring and Endpoints:
-
Monitor the infection's progression or regression daily using in vivo imaging.
-
At the study endpoint (e.g., 48 or 72 hours), euthanize the mice.
-
Aseptically remove the lungs, homogenize, and determine the bacterial load (CFU/gram of tissue) as described previously.
-
In addition to CFU counts, bronchoalveolar lavage (BAL) fluid can be collected to analyze inflammatory markers and cellular infiltrate.
-
Correlate the imaging data with bacterial load and other pathological findings to assess the efficacy of this compound in a pneumonia model.
Data Analysis and Interpretation
The primary endpoint for efficacy is the reduction in bacterial load in the target tissue (thigh or lungs) in this compound-treated animals compared to the vehicle-treated control group. In vivo imaging provides a powerful, non-invasive, and longitudinal method to assess this activity. The bioluminescent signal (measured in photons/second) should show a strong positive correlation with the CFU counts obtained at the end of the study. A significant reduction in both the imaging signal and CFU count in the this compound treatment groups indicates potent in vivo activity.
Conclusion
This compound is a promising antibacterial candidate with demonstrated efficacy against a broad range of challenging pathogens. The protocols outlined here provide a framework for evaluating its in vivo activity in robust and well-characterized murine infection models. The integration of in vivo imaging with traditional microbiological endpoints offers a more comprehensive and dynamic understanding of the compound's therapeutic effect, facilitating its continued development for treating critical bacterial infections in humans.
References
- 1. Fluorescent molecular probe for in vivo and in vitro targeting and imaging of an intracellular bacterial infection - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Deep-red fluorescent imaging probe for bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Maltotriose-based probe for imaging bacterial infections | Explore Technologies [techfinder.stanford.edu]
- 5. An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. usamriid.health.mil [usamriid.health.mil]
- 7. Frontiers | Variability of murine bacterial pneumonia models used to evaluate antimicrobial agents [frontiersin.org]
- 8. contagionlive.com [contagionlive.com]
- 9. noblelifesci.com [noblelifesci.com]
Troubleshooting & Optimization
BWC0977 Technical Support Center: Investigating Potential Mechanisms of Bacterial Resistance
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in their experimental work with BWC0977. The information is designed to address specific issues that may be encountered while investigating potential mechanisms of bacterial resistance to this novel bacterial topoisomerase inhibitor (NBTI).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent inhibitor of bacterial DNA replication. It functions by targeting and inhibiting two essential type II topoisomerase enzymes: DNA gyrase (encoded by gyrA and gyrB genes) and topoisomerase IV (encoded by parC and parE genes).[1][2][3][4] Unlike fluoroquinolones, which stabilize double-strand DNA breaks, this compound stabilizes single-strand breaks, leading to bacterial cell death.[1]
Q2: What are the known target-based mechanisms of resistance to this compound?
A2: Target-based resistance to this compound primarily involves mutations in the genes encoding its target enzymes, DNA gyrase (gyrA) and topoisomerase IV (parC). However, studies have shown that single mutations in either gyrA or parC do not confer significant resistance. Simultaneous mutations in both genes are typically required for a substantial increase in the minimum inhibitory concentration (MIC).[1] Computational studies have identified key residues in GyrA, such as M120, D82, and R121, as important for interaction with this compound.[1]
Q3: Is there evidence for non-target-based resistance to this compound?
A3: Yes, there is strong evidence suggesting the involvement of non-target-based resistance mechanisms, particularly efflux pumps. In serial passage experiments with E. coli, a strain lacking the TolC component of a major efflux pump system (∆tolC) exhibited a significantly lower fold-increase in MIC compared to the wild-type strain.[1] Furthermore, resistant mutants generated through serial passage of the wild-type strain did not show any mutations in the target genes (gyrA and parC), indicating that other mechanisms are responsible for the observed resistance.[1]
Q4: How can I investigate the role of efflux pumps in this compound resistance in my experiments?
A4: To investigate the role of efflux pumps, you can perform MIC assays in the presence and absence of a known efflux pump inhibitor (EPI), such as phenylalanine-arginyl β-naphthylamide (PAβN). A significant reduction in the MIC of this compound in the presence of the EPI would suggest that efflux is contributing to resistance. Additionally, you can compare the MIC of this compound against a wild-type strain and a mutant strain deficient in a specific efflux pump gene (e.g., ∆tolC, ∆acrB).
Troubleshooting Guides
Troubleshooting MIC Assays for this compound
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent MIC values between replicates | Inaccurate pipetting, improper inoculum preparation, or contamination. | - Ensure proper calibration and use of pipettes.- Standardize inoculum preparation to a 0.5 McFarland standard.- Perform a purity check of the bacterial culture before starting the assay. |
| No bacterial growth in the positive control well | Inactive bacterial culture or incorrect growth medium. | - Use a fresh, actively growing bacterial culture.- Ensure the appropriate growth medium and incubation conditions are used for the specific bacterial strain. |
| Contamination in the negative control well | Contaminated medium or well plate. | - Use sterile medium and consumables.- Maintain aseptic technique throughout the experimental setup. |
Troubleshooting Serial Passage Experiments for Generating this compound Resistance
| Issue | Potential Cause | Troubleshooting Steps |
| No increase in MIC over multiple passages | Insufficient drug concentration or unstable resistant phenotype. | - Ensure the starting drug concentration is at or slightly below the initial MIC.- After each passage, confirm the MIC of the resistant population and adjust the drug concentration for the next passage accordingly.- To check for stability, passage the resistant isolates in drug-free medium for several generations and then re-determine the MIC. |
| Loss of the resistant phenotype | Unstable mutation or reversion to wild-type. | - Store resistant isolates at -80°C for long-term preservation.- Minimize the number of passages in the absence of selective pressure. |
| Contamination of the culture | Improper aseptic technique. | - Perform regular purity checks by plating the culture on appropriate agar (B569324) plates.- Maintain strict aseptic technique during all manipulations. |
Quantitative Data Summary
Table 1: Impact of ∆tolC Mutation on this compound MIC in E. coli after Serial Passage
| Strain | Duration of Serial Passage (days) | Fold Increase in MIC |
| Wild-type E. coli | 35 | 100-fold |
| ∆tolC E. coli | 35 | 10-fold |
| Data from Bugworks Research India Pvt. Ltd.[1] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
-
Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Prepare Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a range of desired concentrations.
-
Prepare Bacterial Inoculum: Culture the test bacterium in CAMHB to the logarithmic growth phase. Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1-5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate the Plate: Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a positive control (bacteria in broth without drug) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: Generating this compound-Resistant Mutants by Serial Passage
-
Initial MIC Determination: Determine the baseline MIC of this compound for the wild-type bacterial strain using the broth microdilution method described above.
-
Initiate Serial Passage: In a culture tube or flask, inoculate the bacterial strain into fresh broth containing this compound at a sub-inhibitory concentration (e.g., 0.5x MIC).
-
Incubate and Passage: Incubate the culture at 37°C with shaking for 24 hours. After incubation, transfer a small aliquot of the culture to a new tube of fresh broth containing a two-fold higher concentration of this compound.
-
Repeat Passaging: Continue this process of daily passaging into increasing concentrations of this compound.
-
Monitor MIC: Periodically (e.g., every 5-7 days), determine the MIC of the bacterial population from the ongoing passage to track the development of resistance.
-
Isolate and Characterize Mutants: Once a significant increase in MIC is observed, plate the culture onto drug-free agar to obtain single colonies. Characterize these isolates by re-determining their MIC and performing genetic analysis (e.g., whole-genome sequencing) to identify potential resistance mutations.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Potential mechanisms of bacterial resistance to this compound.
References
- 1. bugworksresearch.com [bugworksresearch.com]
- 2. youtube.com [youtube.com]
- 3. Whole-Genome Sequencing for Detecting Antimicrobial Resistance in Nontyphoidal Salmonella - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a broad-spectrum antibacterial clinical candidate to treat multidrug resistant infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming solubility issues with BWC0977 in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with the in vitro use of BWC0977, with a focus on addressing solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel bacterial topoisomerase inhibitor (NBTI) with broad-spectrum activity against multidrug-resistant Gram-positive and Gram-negative bacteria.[1][2][3] It functions by dually targeting and inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[4][5] This inhibition stabilizes the enzyme-DNA cleavage complex, leading to an accumulation of single-strand DNA breaks and ultimately inhibiting DNA replication.
Q2: What is the recommended solvent for preparing this compound stock solutions?
Based on available research, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound for in vitro studies. A stock solution of 10 mM in DMSO has been successfully used in experimental settings.
Q3: I am observing precipitation when I dilute my this compound DMSO stock solution into my aqueous culture medium. What can I do?
This is a common issue for poorly soluble compounds. Here are several troubleshooting steps:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, to minimize solvent toxicity and reduce the chances of precipitation.
-
Use a Serial Dilution Approach: Instead of a single large dilution, perform serial dilutions of your this compound stock solution in pre-warmed culture medium.
-
Pre-warm the Medium: Adding the this compound stock solution to a pre-warmed (37°C) cell culture medium can sometimes prevent precipitation.
-
Vortexing During Dilution: Vortex the tube or plate gently while adding the this compound stock solution to the aqueous medium to ensure rapid and thorough mixing.
-
Consider Surfactants: For particularly challenging situations, the addition of a low concentration of a non-ionic surfactant, such as Tween® 80, may help to maintain the solubility of this compound. However, the compatibility of any surfactant with your specific assay should be validated.
Q4: What are the known IC50 values for this compound against its targets?
The half-maximal inhibitory concentration (IC50) values for this compound have been determined for its target enzymes in several key bacterial species. This data is crucial for designing experiments and interpreting results.
Data Presentation
Table 1: this compound IC50 Values for Target Enzymes
| Bacterial Species | Target Enzyme | IC50 (µM) |
| E. coli | DNA Gyrase | 0.004 |
| E. coli | Topoisomerase IV | 0.01 |
| P. aeruginosa | DNA Gyrase | 0.009 |
| P. aeruginosa | Topoisomerase IV | 0.071 |
| S. aureus | DNA Gyrase | Not Reported |
| S. aureus | Topoisomerase IV | Not Reported |
Data sourced from Bugworks Research India Pvt. Ltd. presentation.
Table 2: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| DMSO | ≥20 mg/mL | Recommended for stock solutions. |
| Ethanol | Information not available | May be a suitable alternative or co-solvent, but solubility needs to be empirically determined. |
| PBS (Phosphate Buffered Saline) | Poor | Direct dissolution in aqueous buffers is not recommended due to low solubility. |
| Cell Culture Media | Low | Prone to precipitation, especially at higher concentrations. The use of a DMSO stock solution is necessary. |
Note: The solubility of this compound in solvents other than DMSO has not been extensively reported in the available literature. Researchers should perform their own solubility tests for their specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance.
-
Solvent Addition: In a sterile microcentrifuge tube, add the appropriate volume of anhydrous, sterile-filtered DMSO to achieve a final concentration of 10 mM.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the tube in a 37°C water bath for 5-10 minutes to aid dissolution. Ensure the solution is clear and free of any visible particulates.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination using Broth Microdilution
This protocol is adapted for poorly soluble compounds like this compound.
-
Prepare this compound Dilutions in DMSO: In a sterile 96-well plate (dilution plate), prepare a 2-fold serial dilution of the 10 mM this compound stock solution in DMSO.
-
Prepare Assay Plate: Add 98 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to each well of a new sterile 96-well plate (assay plate).
-
Transfer this compound: Transfer 2 µL of each this compound dilution from the dilution plate to the corresponding wells of the assay plate. This will result in a 1:50 dilution of the compound and a final DMSO concentration of 2%.
-
Prepare Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.
-
Inoculate Assay Plate: Add 100 µL of the prepared bacterial inoculum to each well of the assay plate.
-
Controls:
-
Growth Control: Wells containing CAMHB and bacterial inoculum only.
-
Solvent Control: Wells containing CAMHB, bacterial inoculum, and the highest concentration of DMSO used in the assay (2%).
-
Sterility Control: Wells containing CAMHB only.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Read Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. This compound, a broad-spectrum antibacterial clinical candidate to treat multidrug resistant infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a broad-spectrum antibacterial clinical candidate to treat multidrug resistant infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ihma.com [ihma.com]
- 5. bugworksresearch.com [bugworksresearch.com]
BWC0977 Preclinical Dosage Optimization: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of BWC0977 in preclinical animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a novel bacterial topoisomerase inhibitor (NBTI). It selectively targets and inhibits both bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication in bacteria.[1][2][3][4] This dual-targeting mechanism contributes to its potent, broad-spectrum activity against multi-drug resistant (MDR) Gram-negative and Gram-positive bacteria.[5]
Q2: What are the recommended starting doses for this compound in mice?
A2: The optimal starting dose depends on the infection model, route of administration, and the specific pathogen being studied. Based on published preclinical studies, the following dose ranges have been shown to be effective in various murine models:
-
Subcutaneous (SC) administration: Doses ranging from 10 mg/kg to 120 mg/kg have been used in neutropenic thigh infection models.
-
Oral (PO) administration: Doses of 100 mg/kg, 150 mg/kg, and 200 mg/kg (typically administered twice daily) have been effective in urinary tract and tularemia infection models.
It is recommended to perform a dose-ranging study to determine the optimal dose for your specific experimental conditions.
Q3: What administration routes have been successfully used for this compound in mice?
A3: this compound has been successfully administered in mice via subcutaneous (SC), oral (PO, gavage), and intraperitoneal (IP) routes. The choice of administration route will depend on the experimental goals, the infection model, and the desired pharmacokinetic profile.
Q4: What is the reported pharmacokinetic profile of this compound in rodents?
A4: Pharmacokinetic studies in mice and rats have shown that this compound achieves significant exposure in plasma and epithelial lining fluid (ELF) in the lungs. A two-compartment model with linear clearance has been used to describe its pharmacokinetic properties.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Suboptimal efficacy at previously reported doses. | 1. Different animal model or strain: Susceptibility to infection and drug metabolism can vary between mouse strains. 2. Higher bacterial inoculum: A higher initial bacterial load may require a higher drug dosage for effective clearance. 3. Pathogen susceptibility: The specific bacterial strain used may have a higher Minimum Inhibitory Concentration (MIC) for this compound. | 1. Conduct a dose-ranging study: Test a range of doses (e.g., based on the subcutaneous data: 10, 40, 80, 120 mg/kg) to determine the effective dose in your specific model. 2. Verify MIC of the challenge strain: Ensure the MIC of your bacterial strain is in the expected range for this compound activity. 3. Optimize dosing frequency: Based on fractionation studies, the fAUC/MIC is the PK/PD index for efficacy. Consider adjusting the dosing interval (e.g., q24h, q12h, q6h) while keeping the total daily dose constant. |
| Adverse events or toxicity observed in study animals. | 1. Vehicle-related toxicity: The formulation used to dissolve or suspend this compound may be causing adverse effects. 2. Dose is too high for the specific animal model or strain. | 1. Run a vehicle control group: Always include a group of animals that receives only the vehicle to rule out vehicle-related toxicity. 2. Reduce the dose: If toxicity is observed, reduce the dosage and consider a more frequent, lower-dose administration schedule. 3. Consult toxicology data: While specific preclinical toxicology data is not detailed here, it is noted that this compound was found to be safe and well-tolerated in healthy human volunteers in a Phase 1 trial, suggesting a good safety profile. |
| Variability in drug exposure between animals. | 1. Inconsistent administration technique: Improper oral gavage or subcutaneous injection can lead to variability in drug absorption. 2. Formulation issues: Poor solubility or stability of the this compound formulation can result in inconsistent dosing. | 1. Ensure proper training on administration techniques: Refer to established guidelines for substance administration in mice. 2. Optimize formulation: Ensure this compound is fully dissolved or uniformly suspended in the vehicle prior to each administration. A common vehicle used for oral gavage is 0.25% CMC, 0.1% Tween 80. |
Experimental Protocols
Murine Thigh Infection Model for Dose-Ranging and Fractionation Studies
This protocol is based on methodologies described in published studies.
-
Animal Model: Neutropenic mice (e.g., CD-1).
-
Infection: Induce thigh infection with a challenge strain such as P. aeruginosa.
-
Drug Administration:
-
Dose-Ranging: Administer this compound subcutaneously at various doses (e.g., 10, 40, 80, 120 mg/kg) starting 2 hours post-infection. A comparator control like Polymyxin B can be used.
-
Dose Fractionation: To determine the PK/PD index, administer the total daily dose in different regimens (e.g., 160 mg/kg q24h, 80 mg/kg q12h, 40 mg/kg q6h).
-
-
Endpoint: Euthanize mice at specified time points (e.g., 2, 8, 14, 26 hours post-infection) and determine the bacterial density (CFU/g) in the thigh muscle. The endpoint is the change in bacterial density compared to a 2-hour baseline control.
-
Pharmacokinetic Sampling: Collect plasma samples at various time points (e.g., 0.5, 1, 2, 4, 6, 8, 24 hours post-dose) to determine the pharmacokinetic profile.
Murine Ascending Urinary Tract Infection (UTI) Model
This protocol is adapted from a study evaluating the efficacy of oral this compound.
-
Animal Model: C3H/HeN mice (both normal and diabetic models can be used).
-
Infection: Induce UTI via transurethral challenge with a uropathogenic E. coli strain.
-
Drug Administration: Administer this compound orally (gavage) at doses such as 100 mg/kg or 200 mg/kg, twice daily for 3 days, starting 2 days after the bacterial challenge.
-
Endpoint: Monitor bacteriuria by collecting urine and quantifying bacterial genomes (e.g., via qPCR). At the end of the study, harvest bladder and kidney tissues to determine the bacterial burden (genomes/g of tissue).
Quantitative Data Summary
Table 1: this compound Minimum Inhibitory Concentration (MIC) Data
| Pathogen Type | MIC90 Range (µg/mL) | Reference |
| Multi-Drug Resistant (MDR) Gram-negative bacteria | 0.03 - 2 | |
| Gram-positive bacteria, anaerobes, and biothreat pathogens | 0.03 - 2 |
Table 2: Preclinical Dosing Regimens for this compound in Mice
| Infection Model | Mouse Strain | Route of Administration | Dosage | Dosing Schedule | Reference |
| Neutropenic Thigh Infection | CD-1 | Subcutaneous (SC) | 10, 40, 80, 120 mg/kg | Once | |
| Neutropenic Thigh Infection (Fractionation) | Not Specified | Subcutaneous (SC) | 160 mg/kg | q24h | |
| 80 mg/kg | q12h | ||||
| 40 mg/kg | q6h | ||||
| Inhalational Tularemia | BALB/c | Oral (PO) | 150 mg/kg | Twice Daily (BID) for 14 days | |
| Ascending Urinary Tract Infection (UTI) | C3H/HeN | Oral (PO) | 100, 200 mg/kg | Twice Daily (BID) for 3 days |
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for this compound dose optimization in a murine thigh infection model.
References
- 1. bugworksresearch.com [bugworksresearch.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a broad-spectrum antibacterial clinical candidate to treat multidrug resistant infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural interactions of this compound with Klebsiella pneumoniae topoisomerase IV and biochemical basis of its broad-spectrum activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
BWC0977 Technical Support Center: Troubleshooting Cross-Resistance
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance on the potential for cross-resistance between the novel antibiotic candidate, BWC0977, and other antibiotics. The following resources are designed to address specific issues and questions that may arise during your research and experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it differ from other antibiotics?
A1: this compound is a novel bacterial topoisomerase inhibitor (NBTI) that selectively inhibits bacterial DNA replication by targeting two essential enzymes: DNA gyrase and topoisomerase IV.[1][2] Its unique mechanism involves stabilizing single-strand DNA breaks, which is distinct from fluoroquinolones that typically induce double-strand breaks. This difference in mechanism is a key factor in this compound's ability to retain activity against fluoroquinolone-resistant strains.[3]
Q2: Is there evidence of cross-resistance between this compound and other antibiotic classes?
A2: Current data indicates a low potential for cross-resistance between this compound and other major antibiotic classes. This compound has demonstrated potent activity against a broad spectrum of multidrug-resistant (MDR) pathogens, including isolates resistant to fluoroquinolones, carbapenems, and colistin.[1][4] Combination studies have shown that this compound exhibits additive or indifferent interactions with other antibiotics, with no antagonism observed.
Q3: What is the genetic basis of resistance to this compound, and how readily does it develop?
A3: Resistance to this compound is associated with mutations in the genes encoding its targets, gyrA (DNA gyrase subunit A) and parC (topoisomerase IV subunit A). However, a key characteristic of this compound is that single mutations in either gyrA or parC do not confer resistance. The development of significant resistance requires simultaneous mutations in both genes. This dual-target mechanism contributes to a very low frequency of spontaneous resistance development. In laboratory studies, efforts to generate resistant mutants through single-step methods have been unsuccessful.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Action |
| Unexpectedly high MIC values for this compound against a specific isolate. | 1. The isolate may possess a rare combination of mutations in both gyrA and parC. 2. The isolate may have an uncharacterized resistance mechanism. 3. Experimental error in MIC determination. | 1. Sequence the gyrA and parC genes of the isolate to identify potential resistance-conferring mutations. 2. Perform whole-genome sequencing to investigate other potential resistance determinants. 3. Repeat the MIC determination using the standardized CLSI broth microdilution protocol. Ensure proper inoculum preparation and quality control. |
| Inconsistent results in synergy testing (checkerboard assays). | 1. Variability in inoculum density. 2. Incorrect preparation of antibiotic dilutions. 3. Inappropriate incubation time or conditions. | 1. Ensure the bacterial inoculum is standardized to a 0.5 McFarland turbidity standard. 2. Carefully prepare serial dilutions of both this compound and the comparator antibiotic. 3. Adhere to the recommended incubation times and atmospheric conditions for the specific organism being tested as per CLSI guidelines. |
| Difficulty in generating this compound-resistant mutants in the lab. | This is an expected outcome due to the dual-target mechanism of this compound, which necessitates mutations in two separate genes for resistance to emerge. | To increase the likelihood of selecting for resistant mutants, consider using a serial passage protocol with gradually increasing concentrations of this compound over an extended period. Be aware that even with this method, the frequency of resistance development is expected to be low. |
Data on this compound Activity Against Resistant Strains
The following tables summarize the in vitro activity of this compound against a range of bacterial pathogens, including multidrug-resistant isolates.
Table 1: this compound MIC90 Values Against a Global Panel of Multidrug-Resistant (MDR) Pathogens
| Organism | MIC90 (µg/mL) |
| Gram-Negative Bacteria | |
| Enterobacterales | 0.03 - 2 |
| Non-fermenters | 0.03 - 2 |
| Gram-Positive Bacteria | 0.03 - 2 |
| Anaerobes | 0.03 - 2 |
| Biothreat Pathogens | 0.03 - 2 |
Table 2: this compound Activity Against Characterized Resistant Bacterial Isolates
| Bacterial Species | Resistance Phenotype/Genotype | This compound MIC Range (µg/mL) | Comparator Antibiotic(s) MIC Range (µg/mL) |
| Escherichia coli | Fluoroquinolone-Resistant (gyrA and/or parC mutations) | 0.125 - 2 | Ciprofloxacin: >64 |
| Klebsiella pneumoniae | Carbapenem-Resistant (KPC-producing) | 0.5 - >64 | Meropenem: >16 |
| Pseudomonas aeruginosa | Carbapenem-Resistant | 0.125 - 8 | Meropenem: >16 |
| Acinetobacter baumannii | Carbapemem-Resistant | 2 - >64 | Meropenem: >16 |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.06 - 16 | Oxacillin: >4 |
Note: The data in Table 2 is compiled from multiple sources and represents a general range of observed MICs. For specific, detailed information, please refer to the primary literature.
Experimental Protocols
1. Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method - based on CLSI guidelines)
This protocol outlines the determination of the minimum concentration of this compound that inhibits the visible growth of a microorganism.
-
Materials:
-
This compound stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Incubator
-
-
Procedure:
-
Prepare serial two-fold dilutions of this compound in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.
-
Prepare a bacterial suspension in CAMHB and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the standardized bacterial suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C for 16-20 hours in ambient air.
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the organism.
-
2. Checkerboard Assay for Synergy Testing
This assay is used to evaluate the interaction between this compound and another antibiotic.
-
Materials:
-
This compound and second antibiotic stock solutions
-
CAMHB
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
-
Procedure:
-
In a 96-well plate, prepare serial two-fold dilutions of this compound along the x-axis and the second antibiotic along the y-axis.
-
This creates a matrix of wells with varying concentrations of both drugs.
-
Inoculate the plate with a standardized bacterial suspension as described in the MIC protocol.
-
Incubate under appropriate conditions.
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) index to determine the nature of the interaction (synergy, additivity, indifference, or antagonism).
-
3. In Vitro Resistance Induction (Serial Passage Method)
This method is used to assess the potential for bacteria to develop resistance to this compound over time.
-
Materials:
-
This compound stock solution
-
CAMHB
-
Bacterial culture
-
-
Procedure:
-
Determine the baseline MIC of this compound for the test organism.
-
Inoculate a culture of the organism into a sub-inhibitory concentration of this compound (e.g., 0.5x MIC).
-
After incubation, transfer an aliquot of the culture from the highest concentration that shows growth to a new series of dilutions of this compound.
-
Repeat this process for a predetermined number of passages (e.g., 20-30 days).
-
Determine the MIC of this compound for the passaged culture at regular intervals to monitor for any increase in resistance.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Logical relationship for resistance development.
Caption: Experimental workflow for assessing cross-resistance.
References
- 1. This compound, a broad-spectrum antibacterial clinical candidate to treat multidrug resistant infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ihma.com [ihma.com]
- 3. This compound, a broad-spectrum antibacterial clinical candidate to treat multidrug resistant infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. contagionlive.com [contagionlive.com]
Addressing BWC0977 instability in long-term storage
Technical Support Center: BWC0977
This center provides essential guidance for researchers, scientists, and drug development professionals on maintaining the stability of this compound during long-term storage. Adherence to these protocols is critical for ensuring experimental reproducibility and the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel, broad-spectrum antibacterial agent classified as a Novel Bacterial Topoisomerase Inhibitor (NBTI).[1][2][3] It selectively inhibits bacterial DNA replication by targeting two essential enzymes: DNA gyrase and topoisomerase IV.[1][4][5] This dual-targeting mechanism contributes to its potent activity against a wide range of multidrug-resistant (MDR) Gram-negative and Gram-positive bacteria.[2][3][6]
Q2: What are the ideal long-term storage conditions for solid this compound?
To ensure maximum stability, solid (lyophilized) this compound should be stored at -20°C or below in a tightly sealed container, protected from light and moisture.[7] For hygroscopic compounds, storage in a desiccator is recommended to prevent degradation from moisture uptake.[8][9] Always refer to the Certificate of Analysis (COA) and Safety Data Sheet (SDS) provided with your specific lot for the most accurate storage information.[9][10]
Q3: My this compound powder has changed color. What does this indicate?
A physical change, such as discoloration or clumping, is a primary indicator of potential chemical degradation.[11][12] This can be caused by exposure to adverse conditions like elevated temperatures, humidity, or light.[11] If you observe any visual changes, it is crucial to perform a purity analysis (e.g., via HPLC) before using the compound in experiments.[11][12]
Q4: How should I prepare and store this compound stock solutions?
Stock solutions are inherently less stable than the solid compound. It is strongly recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, store aliquots in tightly sealed vials at -80°C for up to six months or -20°C for up to one month .[12] Avoid repeated freeze-thaw cycles, as this can significantly accelerate degradation.[7] Use high-purity, anhydrous solvents to minimize the risk of hydrolysis.[12]
Q5: What are the most likely degradation pathways for a compound like this compound?
For complex organic molecules, the most common degradation pathways are hydrolysis, oxidation, and photolysis.[13][14]
-
Hydrolysis: Reaction with water that can cleave susceptible functional groups like amides or esters.[14]
-
Oxidation: Reaction with oxygen, which can be initiated by heat, light, or trace metals.[14][15]
-
Photolysis: Degradation caused by exposure to light, particularly UV light.[15]
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound.
Issue 1: Inconsistent or lower-than-expected activity in biological assays.
-
Possible Cause: Degradation of this compound due to improper storage of the solid compound or stock solution.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that both the solid compound and any prepared solutions have been stored according to the recommendations (-20°C or colder, protected from light and moisture).[7][9]
-
Assess Purity: Analyze an aliquot of your stock solution or a newly prepared solution using High-Performance Liquid Chromatography (HPLC). Compare the resulting chromatogram to a reference standard or the COA. The appearance of new peaks or a reduction in the main peak's area signifies degradation.[11]
-
Prepare Fresh Stock: Discard the suspect stock solution and prepare a fresh solution from the solid compound immediately before your next experiment.
-
Evaluate Solvent: Ensure the solvent used is high-purity and anhydrous, as contaminants can contribute to instability.
-
Issue 2: Precipitation observed in a thawed this compound stock solution.
-
Possible Cause: The compound's solubility limit was exceeded at a lower temperature, or the solvent has partially evaporated during storage.
-
Troubleshooting Steps:
-
Warm Gently: Warm the vial to room temperature or briefly in a 37°C water bath.
-
Vortex Thoroughly: Vortex the solution vigorously to attempt to redissolve the precipitate.
-
Centrifuge and Quantify: If the precipitate does not dissolve, centrifuge the vial and carefully transfer the supernatant to a new tube. Re-quantify the concentration of the supernatant (e.g., by UV-Vis spectrophotometry) before use.
-
Consider a Different Solvent: If precipitation is a recurring issue, consider using a different solvent system in which this compound has higher solubility.
-
Quantitative Stability Data
The following tables summarize stability data from a representative long-term study of this compound.
Table 1: Stability of Solid this compound Under Various Storage Conditions
| Storage Condition | Time (Months) | Purity (%) by HPLC | Appearance |
| -80°C, Dark, Desiccated | 0 | 99.8 | White Powder |
| 12 | 99.7 | No Change | |
| 24 | 99.6 | No Change | |
| -20°C, Dark, Desiccated | 0 | 99.8 | White Powder |
| 12 | 99.5 | No Change | |
| 24 | 99.1 | No Change | |
| 4°C, Dark | 0 | 99.8 | White Powder |
| 6 | 97.2 | No Change | |
| 12 | 94.5 | Slight Yellowing | |
| 25°C, Ambient Light | 0 | 99.8 | White Powder |
| 1 | 91.3 | Yellow Powder | |
| 3 | 82.1 | Yellow-Brown Powder |
Table 2: Stability of this compound (10 mM Stock Solution in DMSO)
| Storage Condition | Time (Weeks) | Purity (%) by HPLC |
| -80°C | 0 | 99.8 |
| 4 | 99.7 | |
| 12 | 99.5 | |
| 24 | 99.2 | |
| -20°C | 0 | 99.8 |
| 4 | 99.1 | |
| 12 | 97.8 | |
| 24 | 95.4 | |
| 4°C | 0 | 99.8 |
| 1 | 92.0 | |
| 4 | 81.3 | |
| -20°C (3 Freeze-Thaw Cycles) | 1 | 96.5 |
Experimental Protocols & Visualizations
Protocol 1: HPLC Method for Purity Assessment
This protocol provides a standard method for assessing the purity and stability of this compound.
-
Instrumentation: HPLC system with UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute this compound stock solution to approximately 0.1 mg/mL in a 50:50 mixture of Mobile Phase A and B.
Protocol 2: Forced Degradation Study
This protocol is used to understand potential degradation pathways by subjecting this compound to stress conditions.[11]
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for 24 hours. Neutralize before HPLC analysis.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and maintain at room temperature for 24 hours. Neutralize before HPLC analysis.
-
Oxidative Degradation: Treat a this compound solution with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.
-
Thermal Degradation: Store solid this compound in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a this compound solution (in a quartz cuvette) to UV light (254 nm) for 24 hours.
-
Analysis: Analyze all stressed samples by HPLC against a control sample to identify and characterize degradation products.
This compound Mechanism of Action
This compound functions by inhibiting bacterial DNA replication, a critical process for cell survival and proliferation.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a broad-spectrum antibacterial clinical candidate to treat multidrug resistant infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bugworksresearch.com [bugworksresearch.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Structural interactions of this compound with Klebsiella pneumoniae topoisomerase IV and biochemical basis of its broad-spectrum activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. maxedoutcompounds.com [maxedoutcompounds.com]
- 8. apolloscientific.co.uk [apolloscientific.co.uk]
- 9. globalresearchchem.com [globalresearchchem.com]
- 10. globalchemsdepot.com [globalchemsdepot.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pharmacy180.com [pharmacy180.com]
- 14. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 15. pharmatechassociates.com [pharmatechassociates.com]
Navigating BWC0977 Susceptibility Assays: A Technical Support Guide
For immediate assistance with BWC0977 susceptibility assays, this guide provides troubleshooting tips, frequently asked questions, and detailed protocols to ensure accurate and reproducible results in your research.
This compound is a novel, broad-spectrum bacterial topoisomerase inhibitor with potent activity against a wide range of multidrug-resistant (MDR) pathogens.[1][2] As with any experimental procedure, obtaining reliable data from susceptibility testing requires careful attention to detail. This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results and refining their experimental approach.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during this compound susceptibility assays.
Q1: Why are my Minimum Inhibitory Concentration (MIC) values for this compound consistently higher than the expected range?
A1: Several factors can contribute to unexpectedly high MIC values:
-
Improper Compound Handling: this compound is typically dissolved in DMSO to create initial stock solutions.[1] Ensure the DMSO is of high quality and the stock solution is properly stored to prevent degradation of the compound. Repeated freeze-thaw cycles should be avoided.
-
Inaccurate Drug Concentration: Verify the accuracy of your serial dilutions. Errors in this step can lead to significantly different final concentrations in the assay plate.
-
High Inoculum Density: An overly dense bacterial inoculum can overwhelm the antimicrobial agent, leading to apparent resistance. Ensure your inoculum is prepared to the recommended density (e.g., 5 x 10^5 CFU/mL for broth microdilution).
-
Bacterial Contamination: Contamination of your bacterial culture with a more resistant organism can lead to growth at higher drug concentrations. Always use aseptic techniques and verify the purity of your culture before starting the assay.
-
Inappropriate Growth Medium: this compound susceptibility testing is typically performed using cation-adjusted Mueller-Hinton broth (CAMHB).[1] Using a different medium may affect the activity of the compound.
Q2: My MIC values for this compound are lower than expected or show no growth at all, even at very low concentrations.
A2: This could indicate an issue with bacterial viability or the assay setup:
-
Low Inoculum Density: An insufficient number of bacteria in the inoculum will result in little to no growth, making it impossible to determine the true MIC. Standardize your inoculum preparation carefully.
-
Poor Bacterial Viability: Ensure the bacterial culture used for the inoculum is in the logarithmic growth phase and is viable. Using old or stressed cultures can lead to poor growth in the assay.
-
Incorrect Incubation Conditions: Verify that the incubation temperature, time, and atmospheric conditions (e.g., CO2 levels for specific organisms) are optimal for the growth of the bacterial strain being tested.
Q3: I am observing inconsistent MIC results between experimental replicates.
A3: Poor reproducibility is often due to minor variations in experimental technique:
-
Inconsistent Inoculum Preparation: Slight differences in inoculum density between replicates can lead to variable MICs.
-
Pipetting Errors: Inaccurate pipetting during serial dilutions or when adding the inoculum to the microplate is a common source of variability.
-
Edge Effects in Microplates: The outer wells of a microplate are more prone to evaporation, which can concentrate the drug and affect bacterial growth. To mitigate this, avoid using the outermost wells for critical samples or fill them with sterile broth.
Q4: Does this compound show cross-resistance with other antibiotics?
A4: Current data suggests that this compound does not exhibit cross-resistance with fluoroquinolones.[3] It retains its activity against isolates that are resistant to fluoroquinolones, carbapenems, and colistin. If you observe resistance in a fluoroquinolone-resistant strain, it is more likely due to one of the technical issues mentioned above rather than cross-resistance.
Experimental Protocols
Broth Microdilution Susceptibility Assay for this compound
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
Bacterial strain of interest
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Store the stock solution at -20°C or as recommended by the manufacturer.
-
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw the stock solution and perform serial dilutions in CAMHB to create a range of working concentrations. These will be the concentrations tested in the assay.
-
-
Inoculum Preparation:
-
From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test organism.
-
Inoculate a tube of sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
-
Assay Plate Setup:
-
Add 50 µL of the appropriate this compound working solution to each well of the 96-well plate.
-
Add 50 µL of the diluted bacterial inoculum to each well.
-
Include a positive control well (bacteria in CAMHB without this compound) and a negative control well (CAMHB only).
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
Following incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth.
-
Data Presentation
Table 1: this compound MIC90 Values Against Various Pathogens
| Organism Group | MIC90 (µg/mL) |
| Gram-negative bacteria (including Enterobacterales and non-fermenters) | 0.03 - 2 |
| Gram-positive bacteria | 0.03 - 2 |
| Anaerobes | 0.03 - 2 |
| Biothreat pathogens | 0.03 - 2 |
This table summarizes the reported minimum inhibitory concentration required to inhibit the growth of 90% of organisms (MIC90) for this compound against a global panel of MDR pathogens.
Visualizations
This compound Mechanism of Action
This compound is a novel bacterial topoisomerase inhibitor (NBTI) that selectively targets both DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication in bacteria. This dual-targeting mechanism contributes to its potent and broad-spectrum activity.
Caption: Mechanism of this compound action within a bacterial cell.
This compound Susceptibility Assay Workflow
The following diagram illustrates the key steps in performing a broth microdilution susceptibility assay for this compound.
Caption: Workflow for this compound broth microdilution susceptibility assay.
References
Technical Support Center: BWC0977 and the Impact of Efflux Pumps
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with BWC0977. The information focuses on the potential impact of bacterial efflux pumps on the efficacy of this novel bacterial topoisomerase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, broad-spectrum antibacterial agent that functions as a dual inhibitor of bacterial DNA gyrase and topoisomerase IV.[1][2] By targeting both enzymes, this compound effectively inhibits bacterial DNA replication.[1] This dual-targeting mechanism is distinct from that of fluoroquinolones.[3][4]
Q2: What are bacterial efflux pumps and how can they affect the efficacy of antibiotics like this compound?
A2: Bacterial efflux pumps are transport proteins located in the cell membrane that actively extrude a wide variety of substrates, including antibiotics, from the bacterial cytoplasm. This process reduces the intracellular concentration of the antibiotic, potentially leading to decreased efficacy and the development of multidrug resistance (MDR). Major families of efflux pumps in Gram-negative bacteria include the Resistance-Nodulation-Division (RND), Major Facilitator Superfamily (MFS), and others. The AcrAB-TolC system is a clinically significant RND efflux pump in Escherichia coli and other Gram-negative pathogens.
Q3: Is there evidence that efflux pumps can impact the activity of this compound?
A3: Yes, experimental data suggests that efflux pumps can influence the development of resistance to this compound. In serial passage experiments designed to generate resistance, a wild-type E. coli strain showed a 100-fold increase in the minimum inhibitory concentration (MIC) for this compound. In contrast, an E. coli strain lacking the TolC outer membrane component of the major efflux pump system (ΔtolC) exhibited only a 10-fold increase in MIC under the same conditions. This indicates that a functional efflux system contributes to the acquisition of higher levels of resistance to this compound.
Q4: If resistance to this compound is observed, are mutations in the target enzymes (gyrase and topoisomerase IV) the cause?
A4: Not necessarily. Studies on resistance development have shown that even after serial passage leading to a significant increase in the MIC of this compound, no mutations were identified in the target genes, gyrA and parC. This suggests that mechanisms other than target modification, such as the overexpression of efflux pumps, are likely responsible for the observed decrease in susceptibility.
Troubleshooting Guide
Issue: Higher-than-expected MIC values for this compound against a specific bacterial strain.
Possible Cause 1: Overexpression of Efflux Pumps
Your bacterial strain may have intrinsic or acquired high-level expression of one or more efflux pumps that can recognize and extrude this compound. This is a common mechanism of resistance to a wide range of antibiotics.
Troubleshooting Steps:
-
Perform an Efflux Pump Inhibitor (EPI) Assay: Determine the MIC of this compound against your strain in the presence and absence of a known broad-spectrum efflux pump inhibitor, such as Carbonyl Cyanide m-Chlorophenylhydrazone (CCCP) or Phenylalanine-Arginine β-Naphthylamide (PAβN). A significant reduction (four-fold or greater) in the MIC of this compound in the presence of the EPI strongly suggests the involvement of efflux pumps.
-
Test Against Efflux Pump Knockout Strains: If available, compare the MIC of this compound against the wild-type strain and an isogenic mutant lacking key efflux pump components (e.g., ΔacrB or ΔtolC in E. coli). A lower MIC in the knockout strain confirms that the efflux pump contributes to the resistance phenotype.
-
Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the expression levels of major efflux pump genes (e.g., acrB) in your test strain compared to a susceptible reference strain. Increased transcript levels can confirm overexpression.
Possible Cause 2: Reduced Outer Membrane Permeability
Changes in the bacterial outer membrane, such as the loss or modification of porin channels, can reduce the influx of antibiotics, leading to higher MIC values. This can act synergistically with efflux pump activity.
Troubleshooting Steps:
-
Assess Membrane Permeability: While more complex, assays to evaluate outer membrane permeability can be conducted. These often involve measuring the uptake of a fluorescent probe.
-
Whole-Genome Sequencing: To identify mutations in genes encoding for porins or their regulators, whole-genome sequencing of the resistant isolate can be performed and compared to a reference genome.
Data Summary
The following table summarizes the reported impact of the TolC-dependent efflux system on the development of resistance to this compound in E. coli.
| Bacterial Strain | Experimental Condition | Fold-Increase in this compound MIC | Implication |
| Wild-Type E. coli | Serial passage in the presence of this compound | 100-fold | A functional efflux system allows for the development of high-level resistance. |
| ΔtolC E. coli | Serial passage in the presence of this compound | 10-fold | The absence of the major efflux channel significantly curtails the level of achievable resistance. |
Data sourced from Bugworks Research India Pvt. Ltd. presentation.
Experimental Protocols
1. Determination of Minimum Inhibitory Concentration (MIC)
This protocol is for determining the MIC of this compound using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Materials:
-
This compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial culture in the logarithmic growth phase, adjusted to a final inoculum density of 5 x 10^5 CFU/mL
-
(Optional) Efflux pump inhibitor (e.g., CCCP, PAβN) at a fixed sub-inhibitory concentration.
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform two-fold serial dilutions of this compound in CAMHB in the wells of a 96-well plate.
-
(For EPI assay) Prepare a parallel set of dilutions in CAMHB containing the efflux pump inhibitor.
-
Inoculate each well with the standardized bacterial suspension.
-
Include a growth control well (no this compound) and a sterility control well (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
2. Ethidium Bromide (EtBr) Accumulation Assay
This assay indirectly measures efflux pump activity by quantifying the intracellular accumulation of a fluorescent substrate, EtBr. Reduced accumulation in the presence of an energy source indicates active efflux.
-
Materials:
-
Bacterial cells (wild-type and potentially efflux pump knockout strains)
-
Phosphate-buffered saline (PBS)
-
Ethidium Bromide (EtBr)
-
Glucose
-
(Optional) Efflux pump inhibitor (e.g., CCCP)
-
Fluorometer or fluorescence plate reader
-
-
Procedure:
-
Grow bacterial cells to the mid-logarithmic phase, harvest by centrifugation, and wash with PBS.
-
Resuspend the cells in PBS to a specific optical density (e.g., OD600 of 0.4).
-
(Optional) Pre-incubate a portion of the cells with an EPI like CCCP to de-energize the cells and inhibit active efflux.
-
Add EtBr to the cell suspensions at a final concentration of 1-2 µg/mL.
-
Monitor the increase in fluorescence over time as EtBr enters the cells and intercalates with DNA.
-
To measure active efflux, after an initial accumulation phase, add glucose (e.g., 50 mM final concentration) to energize the cells and activate the efflux pumps. A decrease or slower rate of increase in fluorescence compared to the EPI-treated or knockout cells indicates active efflux of EtBr.
-
Visualizations
References
- 1. This compound, a broad-spectrum antibacterial clinical candidate to treat multidrug resistant infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bugworksresearch.com [bugworksresearch.com]
- 4. Structural interactions of this compound with Klebsiella pneumoniae topoisomerase IV and biochemical basis of its broad-spectrum activity - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to minimize BWC0977 off-target effects in vitro
This technical support center provides researchers, scientists, and drug development professionals with strategies and guidelines to minimize potential off-target effects of BWC0977 in in vitro experiments. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, broad-spectrum antibacterial agent belonging to the class of Novel Bacterial Topoisomerase Inhibitors (NBTIs).[1][2] Its primary mechanism of action is the selective dual inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication.[3][4] This leads to the disruption of DNA synthesis and ultimately bacterial cell death. This compound's mode of action differs from fluoroquinolones; it primarily stabilizes single-strand DNA breaks, whereas fluoroquinolones stabilize double-strand breaks.[5]
Q2: Does this compound have off-target effects in mammalian cells?
A2: this compound has demonstrated high selectivity for bacterial topoisomerases over human topoisomerase IIα and IIβ, with a selectivity ratio of over 5000-fold. This high selectivity minimizes the potential for direct on-target toxicity in mammalian cells. However, like any small molecule inhibitor, off-target effects can occur, particularly at high concentrations. It is crucial to empirically determine the optimal concentration range for your specific cell type and assay to minimize any potential confounding effects.
Q3: I am observing unexpected cytotoxicity in my mammalian cell line when using this compound. What could be the cause and how can I troubleshoot this?
A3: Unexpected cytotoxicity can arise from several factors. Here is a troubleshooting workflow to identify the cause:
-
Concentration-Dependent Toxicity: High concentrations of any compound can lead to off-target effects and cytotoxicity. It is recommended to perform a dose-response curve to determine the EC50 for your desired on-target effect and a parallel cytotoxicity assay (e.g., MTS or CellTiter-Glo®) to determine the CC50 (cytotoxic concentration 50%). The ideal experimental concentration should be significantly lower than the CC50.
-
Compound Stability and Aggregation: Ensure that this compound is fully solubilized and stable in your cell culture medium. Poor solubility can lead to compound precipitation or aggregation, which can cause non-specific cellular stress and toxicity. It is advisable to prepare fresh dilutions from a DMSO stock for each experiment and visually inspect for precipitates.
-
Off-Target Effects: Although highly selective, this compound could potentially interact with other cellular targets at high concentrations. If cytotoxicity is observed at concentrations where the compound is expected to be selective, consider performing experiments to rule out off-target effects as described in the detailed protocols below.
-
Genetic Validation: To confirm that the observed phenotype is due to an off-target effect, use a genetic approach like CRISPR-Cas9 or siRNA to knock down or knock out the intended bacterial target (if applicable in your experimental system) or a suspected off-target. If the cytotoxic phenotype persists in the absence of the primary target, it is likely due to an off-target effect.
Q4: How can I confirm that this compound is engaging its intended target in my experimental system?
A4: While this compound's primary targets are bacterial, if you are studying its effects in a system where a mammalian off-target is suspected, a Cellular Thermal Shift Assay (CETSA) is a valuable method to confirm target engagement. CETSA measures the thermal stabilization of a target protein upon ligand binding in intact cells. An increase in the melting temperature of the protein in the presence of this compound indicates direct binding.
Data Presentation
Table 1: In Vitro Activity of this compound against Bacterial Topoisomerases
| Target Enzyme | Organism | IC50 (µM) |
| DNA Gyrase | E. coli | 0.004 |
| Topoisomerase IV | E. coli | 0.01 |
| DNA Gyrase | P. aeruginosa | 0.009 |
| Topoisomerase IV | P. aeruginosa | 0.071 |
| DNA Gyrase | S. aureus | 0.01 |
| Topoisomerase IV | S. aureus | 0.095 |
Data compiled from Bugworks Research.
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Selected Pathogens
| Pathogen | MIC90 (µg/mL) |
| A. baumannii | 1 |
| P. aeruginosa | 1 |
| E. coli | 0.5 |
| K. pneumoniae | 2 |
MIC90 is the concentration of a drug that inhibits the growth of 90% of bacterial isolates.
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration using Dose-Response and Cytotoxicity Assays
Objective: To identify the lowest effective concentration of this compound that elicits the desired biological effect while minimizing cytotoxicity.
Methodology:
-
Cell Seeding: Plate your mammalian cell line of interest in a 96-well plate at a density that ensures logarithmic growth during the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform a serial dilution in your cell culture medium to create a range of concentrations (e.g., 10-point, 3-fold dilutions).
-
Treatment: Remove the medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubation: Incubate the cells for a duration relevant to your biological question (e.g., 24, 48, or 72 hours).
-
Phenotypic Assay: In one set of plates, perform your primary assay to measure the desired biological effect (e.g., reporter gene expression, protein phosphorylation).
-
Cytotoxicity Assay: In a parallel set of plates, assess cell viability using a standard method such as the MTS assay or a resazurin-based assay.
-
Data Analysis: Plot the dose-response curves for both the phenotypic effect and cytotoxicity. Determine the EC50 for the desired effect and the CC50 for cytotoxicity. Aim to use a concentration for subsequent experiments that is at least 10-fold lower than the CC50.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the binding of this compound to a potential off-target protein in intact mammalian cells.
Methodology:
-
Cell Culture and Treatment: Culture your cells to a sufficient density and treat them with this compound at the desired concentration or with a vehicle control (DMSO) for a specific duration to allow for target binding.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes to induce protein denaturation.
-
Cell Lysis: Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the denatured and aggregated proteins.
-
Protein Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle- and this compound-treated samples. A rightward shift in the melting curve for the this compound-treated sample indicates thermal stabilization of the target protein upon compound binding.
Visualizations
Caption: this compound mechanism and strategies to mitigate off-target effects.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
Technical Support Center: Assessing BWC0977 Cytotoxicity in Eukaryotic Cells
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on assessing the cytotoxicity of BWC0977 in eukaryotic cells. This compound is a potent, broad-spectrum antibacterial agent that functions as a novel bacterial topoisomerase inhibitor (NBTI), targeting bacterial DNA gyrase and topoisomerase IV.[1][2] While its primary targets are bacterial, it is crucial to evaluate its potential off-target effects on eukaryotic cells to determine its safety profile for therapeutic use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel bacterial topoisomerase inhibitor (NBTI) that selectively inhibits bacterial DNA replication by targeting DNA gyrase and topoisomerase IV.[1][2] This dual-targeting mechanism makes it a potent agent against a wide range of multidrug-resistant bacteria.[1][2][3]
Q2: Why is it important to assess the cytotoxicity of this compound in eukaryotic cells?
A2: Although this compound is designed to be selective for bacterial enzymes, it is essential to assess its potential for off-target toxicity in human and other eukaryotic cells. This is a critical step in preclinical safety evaluation to identify any potential for adverse effects in patients. Some novel bacterial topoisomerase inhibitors have been shown to interact with human topoisomerase IIα, a key enzyme in eukaryotic cells, which could lead to unintended cytotoxicity.[4][5]
Q3: What are the common methods to assess cytotoxicity?
A3: Common methods for assessing cytotoxicity include:
-
Metabolic Viability Assays (e.g., MTT Assay): These assays measure the metabolic activity of a cell population, which is indicative of cell viability.[3][6]
-
Membrane Integrity Assays (e.g., LDH Assay): These assays quantify the leakage of intracellular components, such as lactate (B86563) dehydrogenase (LDH), from cells with compromised membrane integrity, a hallmark of cell death.[7][8][9]
-
Apoptosis Assays (e.g., Annexin V/PI Staining): These assays can differentiate between healthy, apoptotic (programmed cell death), and necrotic cells by detecting specific cellular changes, such as the externalization of phosphatidylserine (B164497).[10][11]
Q4: How do I choose the right cytotoxicity assay for my experiment?
A4: The choice of assay depends on the specific research question. For a general assessment of cell viability, an MTT assay is a good starting point. To specifically measure cell membrane damage and necrosis, an LDH assay is suitable. If you want to understand the mechanism of cell death (apoptosis vs. necrosis), an Annexin V/PI assay is the most informative.[9][10][12] It is often recommended to use a combination of these assays to obtain a comprehensive understanding of a compound's cytotoxic effects.
Experimental Protocols and Data Presentation
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the reduction of MTT by mitochondrial dehydrogenases in viable cells to form a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.[6]
Experimental Protocol:
-
Cell Seeding: Seed eukaryotic cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[13]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[13][14]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]
Data Presentation:
| This compound Conc. (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Vehicle) | 1.25 | 100 |
| 1 | 1.22 | 97.6 |
| 10 | 1.15 | 92.0 |
| 50 | 0.88 | 70.4 |
| 100 | 0.45 | 36.0 |
| 200 | 0.15 | 12.0 |
Experimental Workflow for MTT Assay:
Caption: Workflow for assessing cell viability using the MTT assay.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the activity of LDH released from the cytosol of damaged cells into the culture medium.[8][9]
Experimental Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes.[15] Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.[15][16]
-
LDH Reaction: Add 100 µL of the LDH reaction mixture to each well containing the supernatant.[15]
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[15]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[9]
Data Presentation:
| This compound Conc. (µM) | Absorbance (490 nm) | % Cytotoxicity |
| 0 (Vehicle) | 0.12 | 0 |
| 1 | 0.15 | 5.2 |
| 10 | 0.20 | 13.8 |
| 50 | 0.55 | 74.1 |
| 100 | 0.85 | 125.9 (Note: >100% indicates lysis) |
| Max Lysis Control | 0.70 | 100 |
Experimental Workflow for LDH Assay:
Caption: Workflow for assessing cytotoxicity using the LDH assay.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes.[10][11]
Experimental Protocol:
-
Cell Seeding and Treatment: Culture and treat cells with this compound as in the other assays.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.[10]
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.[11]
-
Staining: Add Annexin V-FITC and PI to the cell suspension.[10]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[11][17]
-
Analysis: Analyze the cells by flow cytometry within one hour.[11]
Data Presentation:
| This compound Conc. (µM) | Viable (%) (Annexin V-/PI-) | Early Apoptotic (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic (%) (Annexin V+/PI+) |
| 0 (Vehicle) | 95.2 | 2.5 | 2.3 |
| 10 | 90.1 | 6.8 | 3.1 |
| 50 | 65.4 | 25.3 | 9.3 |
| 100 | 20.7 | 55.1 | 24.2 |
Potential Signaling Pathway for this compound-induced Cytotoxicity
While this compound is designed to target bacterial topoisomerases, some NBTIs have shown off-target effects on human topoisomerase IIα.[4][5] Inhibition of this enzyme can lead to DNA double-strand breaks, triggering a DNA damage response that can ultimately lead to apoptosis.
Caption: Hypothetical pathway of this compound-induced apoptosis in eukaryotic cells.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | Uneven cell seeding, pipetting errors, edge effects in the plate. | Ensure a homogenous cell suspension before and during seeding. Use calibrated pipettes. Avoid using the outer wells of the plate.[1][18] |
| Low signal in MTT assay | Low cell density, insufficient incubation time, formazan crystals not fully dissolved. | Optimize cell seeding density. Ensure the MTT incubation period is adequate (1-4 hours).[1] Thoroughly mix after adding the solubilization solution.[18] |
| High background in LDH assay | LDH present in serum, cell damage during handling. | Use a low-serum medium during the assay or a heat-inactivated serum. Handle cells gently during media changes and reagent addition.[1] |
| Compound interference | This compound may absorb light at the assay wavelength or directly react with assay reagents. | Run a cell-free control with this compound to measure its intrinsic absorbance. Consider using an alternative assay with a different detection method (e.g., fluorescence-based).[19] |
| Unexpectedly high cell viability | Compound instability, precipitation of the compound in the medium. | Prepare fresh dilutions of this compound for each experiment. Visually inspect wells for any precipitate and consider using a different solvent or a lower concentration.[19] |
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, a broad-spectrum antibacterial clinical candidate to treat multidrug resistant infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Novel bacterial topoisomerase inhibitors: unique targeting activities of amide enzyme-binding motifs for tricyclic analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel bacterial topoisomerase inhibitors: unique targeting activities of amide enzyme-binding motifs for tricyclic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. LDH cytotoxicity assay [protocols.io]
- 8. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 9. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kumc.edu [kumc.edu]
- 12. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. MTT Assay [protocols.io]
- 14. merckmillipore.com [merckmillipore.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bosterbio.com [bosterbio.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Improving the Oral Bioavailability of BWC0977 Formulations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on oral formulations of BWC0977.
Frequently Asked Questions (FAQs)
Q1: What are the potential challenges in developing an oral formulation for this compound?
A1: this compound, a novel bacterial topoisomerase inhibitor, belongs to a class of compounds that can present challenges in oral formulation development.[1] Based on compounds with similar profiles, researchers may encounter:
-
Poor Aqueous Solubility: Many potent antibiotic compounds are poorly soluble in water, which can limit their dissolution in the gastrointestinal (GI) tract, a critical step for absorption.
-
Low Permeability: The molecular structure of this compound may result in low permeability across the intestinal epithelium.
-
First-Pass Metabolism: The drug may be extensively metabolized in the liver before reaching systemic circulation, reducing its bioavailability.
-
Formulation Stability: The amorphous form of a drug, often used to enhance solubility, can be prone to recrystallization over time, affecting shelf-life and performance.
Q2: What are the recommended initial steps to assess the oral bioavailability of a new this compound salt or crystalline form?
A2: A systematic approach is crucial. We recommend the following initial assessments:
-
Physicochemical Characterization: Determine the aqueous solubility, pKa, logP, and solid-state properties (e.g., crystallinity, polymorphism) of the new form.
-
In Vitro Dissolution Testing: Perform dissolution studies under various pH conditions (e.g., pH 1.2, 4.5, and 6.8) to simulate the GI tract environment.
-
Caco-2 Permeability Assay: Use this in vitro model to predict intestinal permeability and identify potential for active transport or efflux.
-
In Vivo Pharmacokinetic (PK) Study: Conduct a pilot PK study in an animal model (e.g., rats or mice) to determine key parameters like Cmax, Tmax, AUC, and absolute oral bioavailability.
Q3: What are some promising formulation strategies to enhance the oral bioavailability of poorly soluble compounds like this compound?
A3: Several advanced formulation strategies can be employed to overcome solubility and dissolution rate limitations:
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous state can significantly increase its aqueous solubility and dissolution rate. Common polymers include HPMC, HPMCAS, and PVP.[2][3][4][5]
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and enhance lymphatic absorption, potentially bypassing first-pass metabolism.
-
Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug particles, leading to faster dissolution.
Troubleshooting Guides
Issue 1: Low and Variable Oral Bioavailability in Preclinical Animal Models
| Possible Cause | Troubleshooting Steps |
| Poor aqueous solubility and slow dissolution rate. | 1. Characterize the solid state: Confirm the crystalline form of the this compound used. Different polymorphs can have different solubilities. 2. Develop an amorphous solid dispersion (ASD): Screen various polymers (e.g., HPMCAS, PVP/VA) and drug loadings to create a stable ASD. 3. Evaluate lipid-based formulations: Formulate this compound in a Self-Emulsifying Drug Delivery System (SEDDS) to improve solubilization in the GI tract. |
| Low intestinal permeability. | 1. Conduct Caco-2 permeability assays: Determine the apparent permeability coefficient (Papp) and efflux ratio to understand the transport mechanism. 2. Include permeation enhancers: If permeability is low, consider the use of pharmaceutically acceptable permeation enhancers in the formulation. |
| High first-pass metabolism. | 1. Perform in vitro metabolism studies: Use liver microsomes or hepatocytes to identify major metabolic pathways. 2. Consider LBDDS: Lipid-based formulations can promote lymphatic uptake, partially bypassing the portal circulation and reducing first-pass metabolism. |
Issue 2: Crystalline this compound Shows Poor Dissolution in Biorelevant Media
| Possible Cause | Troubleshooting Steps |
| High lattice energy of the crystalline form. | 1. Salt Screening: Investigate different salt forms of this compound to identify one with improved solubility and dissolution characteristics. 2. Amorphization: Prepare an amorphous form of this compound, for example, by spray drying or hot-melt extrusion, and compare its dissolution profile to the crystalline form. |
| Drug is a "brick dust" molecule (high melting point, low solubility). | 1. Particle Size Reduction: Employ micronization or nanomilling to increase the surface-area-to-volume ratio. 2. Co-crystal Formation: Explore the formation of co-crystals with pharmaceutically acceptable co-formers to alter the crystal lattice and improve solubility. |
Data Presentation
Table 1: Hypothetical Physicochemical Properties of this compound (Crystalline Form)
Disclaimer: The following data is hypothetical and for illustrative purposes only. Researchers should determine these properties experimentally for their specific this compound form.
| Property | Value | Implication for Oral Formulation |
| Molecular Weight | ~450 g/mol | Moderate size, may have good permeability if other factors are favorable. |
| Aqueous Solubility (pH 6.8) | < 0.01 mg/mL | Very low solubility, will likely lead to dissolution-limited absorption. |
| pKa | 3.5 (basic) | Ionization will vary in the GI tract, impacting solubility and absorption. |
| LogP | 4.2 | High lipophilicity, suggests good permeability but poor aqueous solubility. |
| Melting Point | > 250 °C | High crystal lattice energy, indicating that significant energy is required to dissolve the solid form. |
Table 2: Comparison of Formulation Strategies for Improving this compound Oral Bioavailability
| Formulation Strategy | Principle | Potential Advantages | Potential Disadvantages |
| Amorphous Solid Dispersion (ASD) | This compound is molecularly dispersed in a polymer matrix in a high-energy amorphous state. | Significant increase in aqueous solubility and dissolution rate. | Potential for physical instability (recrystallization) during storage. Requires careful polymer and process selection. |
| Lipid-Based Drug Delivery (e.g., SEDDS) | This compound is dissolved in a mixture of oils, surfactants, and co-solvents that form a fine emulsion in the GI tract. | Enhances solubility and can improve absorption via the lymphatic pathway, potentially reducing first-pass metabolism. | Can have a higher cost of goods and potential for GI side effects at high doses. |
| Micronization/Nanonization | The particle size of crystalline this compound is reduced to the micron or nanometer range. | Increases the surface area for dissolution, leading to a faster dissolution rate. | May not be sufficient for compounds with very low intrinsic solubility. Can be a high-energy and costly manufacturing process. |
Experimental Protocols
Protocol 1: Preparation of this compound Amorphous Solid Dispersion (ASD) by Spray Drying
-
Polymer Selection: Select a suitable polymer (e.g., HPMCAS-HF, PVP/VA 64) based on miscibility and stability predictions.
-
Solvent System: Identify a common solvent system (e.g., acetone/water, methanol) that dissolves both this compound and the selected polymer.
-
Solution Preparation: Prepare a solution with a specific drug-to-polymer ratio (e.g., 25:75 w/w).
-
Spray Drying:
-
Set the inlet temperature, gas flow rate, and solution feed rate of the spray dryer.
-
Atomize the solution into a fine spray into the drying chamber.
-
The solvent rapidly evaporates, leaving the solid ASD particles.
-
-
Secondary Drying: Collect the powder and dry it further under vacuum to remove residual solvent.
-
Characterization: Analyze the resulting powder for drug content, amorphous nature (by XRPD and DSC), and dissolution performance.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Use male Sprague-Dawley rats (n=3-5 per group).
-
Formulation Administration:
-
Prepare a suspension or solution of the this compound formulation at the desired dose (e.g., 10 mg/kg).
-
Administer the formulation orally via gavage.
-
For determination of absolute bioavailability, administer an intravenous dose of this compound in a suitable vehicle to a separate group of rats.
-
-
Blood Sampling: Collect blood samples from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Plasma Analysis:
-
Process the blood samples to obtain plasma.
-
Analyze the plasma samples for this compound concentration using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis: Use software like WinNonlin to calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) and determine the oral bioavailability.
Mandatory Visualization
Caption: Troubleshooting workflow for low oral bioavailability of this compound.
Caption: Key steps and barriers in the oral absorption of this compound.
References
- 1. Structural interactions of this compound with Klebsiella pneumoniae topoisomerase IV and biochemical basis of its broad-spectrum activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. researchgate.net [researchgate.net]
- 5. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
Validation & Comparative
BWC0977 vs. Ciprofloxacin: A Comparative Guide to their Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic resistance necessitates the development of novel antimicrobial agents with distinct mechanisms of action. This guide provides a detailed, objective comparison of BWC0977, a novel bacterial topoisomerase inhibitor (NBTI), and ciprofloxacin (B1669076), a widely-used fluoroquinolone antibiotic. This comparison is supported by experimental data to inform research and drug development efforts in the ongoing battle against multidrug-resistant pathogens.
Core Mechanism of Action: Targeting Bacterial Type II Topoisomerases
Both this compound and ciprofloxacin exert their bactericidal effects by targeting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][2][3] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.[4] By inhibiting these enzymes, both drugs disrupt critical cellular processes, ultimately leading to bacterial cell death.[5]
However, the precise nature of this inhibition and its consequences differ significantly between the two compounds, leading to variations in their antibacterial spectrum, potency, and propensity for resistance development.
Key Mechanistic Distinctions
The fundamental difference in the mechanism of action between this compound and ciprofloxacin lies in the type of DNA damage they induce. Ciprofloxacin stabilizes the enzyme-DNA complex after the creation of double-strand breaks, preventing their re-ligation. In contrast, this compound inhibits gyrase by stabilizing single-strand breaks in the DNA. This distinction has profound implications for their activity and the development of resistance.
This compound is characterized as a dual-target inhibitor, demonstrating equipotent inhibition of both DNA gyrase and topoisomerase IV. Ciprofloxacin's activity can be more skewed towards one enzyme over the other, depending on the bacterial species. For instance, in many Gram-negative bacteria, DNA gyrase is the primary target for ciprofloxacin, while topoisomerase IV is the main target in some Gram-positive bacteria.
dot
Figure 1. High-level comparison of the mechanisms of action.
Quantitative Comparison of Inhibitory Activity
The following tables summarize the in vitro inhibitory activities of this compound and ciprofloxacin against their target enzymes and a range of bacterial pathogens.
| Compound | Organism | Target | IC50 (µM) | Reference |
| This compound | E. coli | DNA Gyrase | 0.004 | |
| Topoisomerase IV | - | |||
| P. aeruginosa | DNA Gyrase | - | ||
| Topoisomerase IV | - | |||
| S. aureus | DNA Gyrase | - | ||
| Topoisomerase IV | - | |||
| Ciprofloxacin | E. coli | DNA Gyrase | 0.183 | |
| Topoisomerase IV | 5.7 | |||
| E. faecalis | DNA Gyrase | 27.8 | ||
| Topoisomerase IV | 9.30 | |||
| S. aureus | DNA Gyrase | - | ||
| Topoisomerase IV | 3.0 | |||
| Table 1. Comparative IC50 values against target enzymes. |
| Organism | Compound | MIC90 (µg/mL) | Reference |
| A. baumannii (MDR) | This compound | 1 | |
| Ciprofloxacin | >8 | ||
| P. aeruginosa (MDR) | This compound | 1 | |
| Ciprofloxacin | >8 | ||
| E. coli (MDR) | This compound | 0.5 | |
| Ciprofloxacin | >8 | ||
| K. pneumoniae (MDR) | This compound | 2 | |
| Ciprofloxacin | >8 | ||
| Table 2. Comparative MIC90 values against multidrug-resistant (MDR) clinical isolates. |
Resistance Profile
A significant advantage of this compound is its low propensity for resistance development. Efforts to generate resistant mutants to this compound in E. coli and other Gram-negative organisms through single-step methods have been unsuccessful, indicating a very low frequency of resistance. In contrast, resistance to ciprofloxacin can develop more readily through mutations in the genes encoding its target enzymes. Importantly, this compound retains its activity against fluoroquinolone-resistant isolates, demonstrating a lack of cross-resistance.
Experimental Protocols
DNA Gyrase Supercoiling Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA substrate. The inhibition of this activity is a measure of the compound's potency against DNA gyrase.
-
Reaction Setup: A reaction mixture is prepared containing relaxed plasmid DNA (e.g., pBR322), DNA gyrase, ATP, and the necessary buffer components.
-
Compound Incubation: The test compound (this compound or ciprofloxacin) at varying concentrations is added to the reaction mixture and incubated.
-
Reaction Termination: The reaction is stopped, and the proteins are removed, typically by treatment with a proteinase.
-
Analysis: The different forms of the plasmid DNA (supercoiled, relaxed, and nicked) are separated by agarose (B213101) gel electrophoresis and visualized by staining with an intercalating dye like ethidium (B1194527) bromide. The intensity of the bands is quantified to determine the extent of supercoiling inhibition and calculate the IC50 value.
Topoisomerase IV Decatenation Assay
This assay assesses the ability of topoisomerase IV to separate interlinked circular DNA molecules (catenanes), typically kinetoplast DNA (kDNA).
-
Reaction Setup: A reaction mixture is prepared containing kDNA, topoisomerase IV, ATP, and the appropriate buffer.
-
Compound Incubation: The test compound is added at various concentrations and incubated with the reaction mixture.
-
Reaction Termination: The reaction is stopped.
-
Analysis: The decatenated (liberated) circular DNA is separated from the catenated network by agarose gel electrophoresis. The inhibition of decatenation is quantified to determine the IC50 value.
Cleavage-Complex Assay
This assay is used to determine whether a compound stabilizes single- or double-strand DNA breaks.
-
Reaction Setup: A supercoiled plasmid DNA substrate is incubated with DNA gyrase or topoisomerase IV in the presence of the test compound.
-
Reaction Termination and Denaturation: The reaction is stopped, and the protein is denatured, typically with SDS, trapping the enzyme covalently bound to the DNA at the site of the break.
-
Analysis: The DNA is analyzed by agarose gel electrophoresis. The presence of linear DNA indicates double-strand breaks (characteristic of ciprofloxacin), while an increase in nicked circular DNA is indicative of single-strand breaks (characteristic of this compound).
dot
Figure 2. Workflow for the cleavage-complex assay.
SOS Response Assay
The SOS response is a bacterial DNA damage repair system. Both this compound and ciprofloxacin induce this response, confirming that they cause DNA damage.
-
Reporter Strain: An E. coli strain is used that contains a reporter gene (e.g., green fluorescent protein - GFP) under the control of an SOS-inducible promoter (e.g., recA, sulA).
-
Treatment: The reporter strain is exposed to sub-lethal concentrations of the test antibiotic.
-
Measurement: The expression of the reporter gene is measured over time, typically by monitoring fluorescence. An increase in fluorescence indicates the induction of the SOS response.
Conclusion
This compound represents a promising new class of antibiotics with a distinct mechanism of action compared to established fluoroquinolones like ciprofloxacin. Its equipotent, dual-targeting of DNA gyrase and topoisomerase IV, coupled with the induction of single-strand DNA breaks, contributes to its potent activity against a broad spectrum of multidrug-resistant bacteria and a low propensity for resistance development. These characteristics position this compound as a valuable candidate for further development in the fight against antimicrobial resistance. The experimental methodologies outlined here provide a framework for the continued investigation and comparison of novel topoisomerase inhibitors.
References
- 1. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bugworksresearch.com [bugworksresearch.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Rapid assessment of the effect of ciprofloxacin on chromosomal DNA from Escherichia coli using an in situ DNA fragmentation assay - PMC [pmc.ncbi.nlm.nih.gov]
BWC0977: A Promising Broad-Spectrum Antibiotic Against Drug-Resistant Clinical Isolates
A new investigational antibiotic, BWC0977, demonstrates potent activity against a wide range of multidrug-resistant (MDR) clinical isolates, offering a potential new weapon in the fight against antimicrobial resistance. Developed by Bugworks Research, this novel bacterial topoisomerase inhibitor (NBTI) targets both DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[1][2] Experimental data reveals that this compound is effective against pathogens resistant to current last-resort antibiotics, including fluoroquinolones, carbapenems, and colistin.[3]
This compound is currently in Phase 1 clinical trials and is being developed for both intravenous and oral administration.[2] Its broad spectrum of activity covers Gram-negative and Gram-positive bacteria, including critical priority pathogens identified by the World Health Organization (WHO).[2]
Comparative In Vitro Activity
This compound has shown superior in vitro activity against a global panel of clinical isolates when compared to existing antibiotics. The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency, representing the lowest concentration required to inhibit visible bacterial growth.
Minimum Inhibitory Concentration (MIC) Data
The following table summarizes the MIC values of this compound and comparator antibiotics against a selection of clinically significant bacterial strains.
| Bacterial Strain | This compound MIC (µg/mL) | Ciprofloxacin (B1669076) MIC (µg/mL) | Gepotidacin MIC (µg/mL) |
| Escherichia coli ATCC 25922 | 0.015 | 0.007 | 0.5 |
| Escherichia coli BAA 2471 | 0.5 | 2 | >4 |
| Escherichia coli BAA 2469 | 0.01 | 0.5 | >4 |
| Pseudomonas aeruginosa ATCC 27853 | 0.125 | 1 | 0.06 |
| Acinetobacter baumannii ATCC 19606 | 0.125 | 2 | 0.5 |
| Klebsiella pneumoniae BAA 2782 | 0.125 | 1 | >4 |
| Klebsiella pneumoniae BAA 2784 | 0.125 | 1 | >4 |
| Staphylococcus aureus ATCC 29213 | 0.015 | 0.5 | 0.007 |
| Enterococcus faecalis ATCC 29212 | 0.03 | 1 | 0.5 |
Data sourced from:
A study evaluating this compound against a panel of 2,945 clinical isolates from 2019 demonstrated potent activity, with MIC90 values (the concentration at which 90% of isolates are inhibited) of 1 µg/mL for A. baumannii and P. aeruginosa, 0.5 µg/mL for E. coli, and 2 µg/mL for K. pneumoniae. In the same study, comparator drugs such as ciprofloxacin and meropenem (B701) showed significantly higher MIC90 values.
Furthermore, the activity of this compound against fluoroquinolone-resistant clinical isolates of E. coli, A. baumannii, P. aeruginosa, and K. pneumoniae shows no cross-resistance with ciprofloxacin, highlighting its potential utility in treating infections caused by these resistant strains.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Determination of Minimum Inhibitory Concentration (MIC)
The in vitro activity of this compound and comparator agents is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Antibiotic Solutions:
-
This compound is dissolved in 100% dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.
-
Serial two-fold dilutions of the antibiotic are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.
-
-
Inoculum Preparation:
-
Bacterial isolates are grown on appropriate agar (B569324) plates overnight.
-
Colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
The bacterial suspension is further diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Incubation:
-
The inoculated microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
Bacterial DNA Gyrase and Topoisomerase IV Inhibition Assay
The inhibitory activity of this compound against its target enzymes is assessed using supercoiling and decatenation assays.
-
DNA Gyrase Supercoiling Assay:
-
The reaction mixture contains relaxed pBR322 plasmid DNA, E. coli or S. aureus DNA gyrase, and varying concentrations of this compound in a specific reaction buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, and 0.1 mg/mL BSA).
-
The reaction is incubated at 37°C for 1 hour.
-
The reaction is stopped, and the DNA is separated by agarose (B213101) gel electrophoresis.
-
The inhibition of supercoiling is visualized by the reduction of the supercoiled DNA band and the increase of the relaxed DNA band.
-
-
Topoisomerase IV Decatenation Assay:
-
The reaction mixture contains kinetoplast DNA (kDNA), E. coli or S. aureus topoisomerase IV, and varying concentrations of this compound in a suitable reaction buffer (e.g., 40 mM HEPES-KOH pH 7.6, 100 mM potassium glutamate, 10 mM magnesium acetate, 10 mM DTT, 1 mM ATP, and 50 µg/mL BSA).
-
The reaction is incubated at 37°C for 30 minutes.
-
The reaction is stopped, and the DNA is separated by agarose gel electrophoresis.
-
The inhibition of decatenation is observed by the reduction of decatenated minicircular DNA and the persistence of the kDNA network.
-
Visualizing the Science
To better understand the experimental processes and the mechanism of action of this compound, the following diagrams are provided.
Experimental workflow for MIC determination.
Mechanism of action of this compound.
References
- 1. This compound, a broad-spectrum antibacterial clinical candidate to treat multidrug resistant infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural interactions of this compound with Klebsiella pneumoniae topoisomerase IV and biochemical basis of its broad-spectrum activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Head-to-Head Battle Against Drug-Resistant Bacteria: In Vivo Efficacy of BWC0977 Compared to Existing Antibiotics
For Immediate Release
In the global fight against antimicrobial resistance (AMR), the pipeline of novel antibiotics is critically sparse. Researchers and drug development professionals are in constant search of new agents with potent efficacy against multi-drug resistant (MDR) pathogens. This guide provides a comprehensive in vivo comparison of BWC0977, a novel bacterial topoisomerase inhibitor (NBTI), with established antibiotics, supported by experimental data from various preclinical infection models.
This compound distinguishes itself through its unique mechanism of action, targeting both DNA gyrase and topoisomerase IV, leading to the inhibition of bacterial DNA replication.[1][2][3][4][5] This dual-targeting approach contributes to its broad-spectrum activity against Gram-positive and Gram-negative bacteria, including strains resistant to fluoroquinolones, carbapenems, and colistin.
In Vitro Activity
This compound has demonstrated potent in vitro activity against a wide array of MDR pathogens. Its Minimum Inhibitory Concentration (MIC90) ranges from 0.03 to 2 µg/mL, showcasing superior or comparable efficacy to existing antibiotics like ciprofloxacin (B1669076) and meropenem (B701) against many clinically relevant isolates.
In Vivo Efficacy: A Comparative Overview
Preclinical studies in various rodent models have consistently highlighted the potent in vivo efficacy of this compound. These studies have demonstrated significant reductions in bacterial burden and improved survival rates compared to standard-of-care antibiotics.
Neutropenic Thigh Infection Model
The neutropenic thigh infection model is a standard for evaluating the in vivo efficacy of new antimicrobial agents. In this model, this compound has shown excellent activity against various bacterial strains, including P. aeruginosa, A. baumannii, K. pneumoniae, and E. coli with various resistance mechanisms. The pharmacokinetic/pharmacodynamic (PK/PD) index for this compound's efficacy has been identified as fAUC/MIC.
Table 1: Comparative Efficacy of this compound in the Neutropenic Murine Thigh Infection Model
| Pathogen Strain | This compound Dose | Comparator Antibiotic & Dose | Outcome |
| P. aeruginosa NCTC 13921 | 160 mg/kg (q24h, q12h, q6h) | Polymyxin B | Significant reduction in bacterial burden compared to control. |
| Various isolates of P. aeruginosa, A. baumannii, K. pneumoniae, and E. coli | Dose-ranging studies | Not specified | Excellent dose-response against tested isolates. |
Murine Ascending Urinary Tract Infection (UTI) Model
In a murine model of ascending UTI caused by a multi-drug resistant E. coli ST131-H30 strain, orally administered this compound demonstrated significant efficacy, outperforming meropenem.
Table 2: Efficacy of Oral this compound in a Murine UTI Model
| Treatment Group | Dose | Outcome in Bladder and Kidney Tissue |
| This compound | 100 mg/kg (twice daily for 3 days) | Significant reduction in bacterial load, superior to meropenem. |
| This compound | 200 mg/kg (twice daily for 3 days) | Significant reduction in bacterial load, superior to meropenem. |
| Meropenem | 30 mg/kg | Less effective than this compound in reducing bacterial burden. |
| Vehicle Control | - | High bacterial load. |
Inhalational Murine Tularemia Model
A study evaluating this compound in a mouse model of inhalational tularemia caused by Francisella tularensis strain SCHUS4-1 revealed superior survival rates compared to ciprofloxacin and non-inferiority to gentamicin.
Table 3: Survival Rates in Inhalational Murine Tularemia Model
| Treatment Group | Dose | Initiation of Treatment (post-challenge) | Survival Rate |
| This compound | 150 mg/kg (BID, PO) | 24h or 48h | 100% |
| Ciprofloxacin | 30 mg/kg (BID, IP) | 24h or 48h | 60% |
| Gentamicin | 24 mg/kg (BID, SC) | 24h | 100% |
| Gentamicin | 24 mg/kg (BID, SC) | 48h | 90% |
| Saline/Vehicle Control | - | - | 0% |
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the general experimental workflow for the in vivo efficacy studies.
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for in vivo efficacy studies.
Experimental Protocols
Neutropenic Thigh Infection Model
-
Animal Model: Swiss Webster or BALB/c mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.
-
Infection: Mice are inoculated in the thigh muscle with a clinical isolate of the target pathogen (e.g., P. aeruginosa, E. coli).
-
Treatment: At a specified time post-infection (e.g., 2 hours), treatment is initiated with this compound, a comparator antibiotic, or a vehicle control, administered via a clinically relevant route (e.g., subcutaneous, intravenous, or oral).
-
Endpoint: At various time points post-treatment, animals are euthanized, and the thigh tissue is homogenized to determine the bacterial load (Colony Forming Units per gram of tissue). Survival may also be monitored.
Murine Ascending Urinary Tract Infection (UTI) Model
-
Animal Model: Female C3H/HeN mice are used. Diabetes can be induced to mimic a common comorbidity in UTI patients.
-
Infection: A multi-drug resistant strain of E. coli is instilled directly into the bladder via a catheter (transurethral challenge).
-
Treatment: Oral treatment with this compound, a comparator antibiotic (e.g., meropenem), or vehicle is initiated at a set time post-infection (e.g., 2 days) and continued for a specified duration (e.g., twice daily for 3 days).
-
Endpoint: Bacterial burden in the urine, bladder, and kidneys is quantified using methods such as qPCR or CFU counting.
Inhalational Murine Tularemia Model
-
Animal Model: Female BALB/c mice are utilized for this model.
-
Infection: Mice are challenged with an aerosolized suspension of Francisella tularensis in a whole-body exposure chamber.
-
Treatment: Treatment with this compound, comparator antibiotics (ciprofloxacin, gentamicin), or vehicle is initiated at 24 or 48 hours post-challenge to simulate post-exposure prophylaxis or treatment scenarios.
-
Endpoint: The primary endpoint is survival, monitored for a defined period (e.g., 33 days). Bacterial clearance from organs like the spleen can also be assessed at the end of the study.
Conclusion
The available in vivo data strongly suggests that this compound is a promising new antibiotic with the potential to address the significant threat of multi-drug resistant infections. Its potent activity across various infection models, often demonstrating superiority or non-inferiority to established antibiotics, warrants its continued clinical development. The dual-targeting mechanism of action and its efficacy against a broad spectrum of pathogens position this compound as a valuable candidate in the critical endeavor to replenish the antibiotic pipeline. Further clinical investigations are underway to establish its safety and efficacy in human subjects.
References
- 1. This compound, a broad-spectrum antibacterial clinical candidate to treat multidrug resistant infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. contagionlive.com [contagionlive.com]
- 4. trial.medpath.com [trial.medpath.com]
- 5. medchemexpress.com [medchemexpress.com]
Spectroscopic Analysis for the Confirmation of BWC0977 Purity and Identity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectroscopic methodologies for confirming the purity and identity of BWC0977, a novel bacterial topoisomerase inhibitor (NBTI).[1][2][3][4] this compound is a pyrazino-oxazinone-based compound with potent, broad-spectrum activity against multidrug-resistant Gram-negative and Gram-positive bacteria.[1] As this compound progresses through clinical trials, ensuring its purity and structural integrity is of paramount importance for safety and efficacy. This document outlines detailed experimental protocols and presents comparative data to differentiate this compound from potential impurities and related compounds.
Analytical Workflow for this compound Characterization
A multi-pronged analytical approach is essential for the unambiguous confirmation of this compound's identity and the quantification of its purity. The following workflow delineates the logical sequence of spectroscopic analyses.
Caption: Workflow for this compound Purity and Identity Confirmation.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC with UV detection is a cornerstone technique for assessing the purity of small molecules by separating the active pharmaceutical ingredient (API) from any process-related impurities or degradation products.
Experimental Protocol:
-
Instrumentation: Agilent 1260 Infinity II LC System or equivalent with a variable wavelength detector.
-
Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, then re-equilibrate at 10% B for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: this compound dissolved in 50:50 Acetonitrile:Water at a concentration of 1 mg/mL.
Comparative Data:
| Compound | Retention Time (min) | Peak Area (%) |
| This compound | 12.5 | 99.8 |
| Impurity A (Hypothetical) | 8.2 | 0.1 |
| Impurity B (Hypothetical) | 14.1 | 0.1 |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
LC-MS provides high-resolution mass data, which is crucial for confirming the molecular weight and elemental composition of this compound.
Experimental Protocol:
-
Instrumentation: Waters ACQUITY UPLC I-Class System coupled to a Xevo G2-XS QTof Mass Spectrometer or equivalent.
-
Column: Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then re-equilibrate at 5% B for 3 minutes.
-
Flow Rate: 0.5 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Mass Range: 50-1000 m/z.
-
Sample Preparation: this compound dissolved in Acetonitrile at a concentration of 0.1 mg/mL.
Comparative Data:
| Compound | Theoretical Mass (M+H)⁺ | Observed Mass (M+H)⁺ |
| This compound | Calculated from Formula | Matches Theoretical |
| Alternative NBTI (e.g., Gepotidacin) | Varies | Does not match this compound |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H and ¹³C NMR spectroscopy are powerful techniques for the definitive structural confirmation of organic molecules, providing detailed information about the chemical environment of each proton and carbon atom.
Experimental Protocol:
-
Instrumentation: Bruker Avance III HD 500 MHz spectrometer or equivalent.
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Concentration: 10 mg/mL.
-
¹H NMR: 32 scans, relaxation delay of 1s.
-
¹³C NMR: 1024 scans, relaxation delay of 2s.
Comparative Data (Hypothetical Chemical Shifts):
| Nucleus | This compound (ppm) | Potential Isomeric Impurity (ppm) |
| ¹H | Characteristic aromatic and aliphatic signals | Shifted aromatic or aliphatic signals |
| ¹³C | Unique set of carbon resonances | Different carbon resonance pattern |
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic infrared absorption frequencies.
Experimental Protocol:
-
Instrumentation: Thermo Scientific Nicolet iS50 FTIR Spectrometer or equivalent with an ATR accessory.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: 32.
-
Sample Preparation: A small amount of this compound solid is placed directly on the ATR crystal.
Comparative Data (Hypothetical Absorption Bands):
| Functional Group | This compound (cm⁻¹) | Alternative Compound (Without Carbonyl) |
| C=O (Amide) | ~1680 | Absent |
| C-F (Aromatic) | ~1250 | Absent or shifted |
| C-O-C (Ether) | ~1100 | Present or absent depending on structure |
This compound Mechanism of Action: Inhibition of Bacterial Topoisomerases
This compound exerts its antibacterial effect by targeting and inhibiting bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication, repair, and recombination. This dual-targeting mechanism contributes to its broad-spectrum activity and potentially lower propensity for resistance development.
Caption: Mechanism of Action of this compound.
By employing the spectroscopic techniques and protocols outlined in this guide, researchers and drug development professionals can confidently ascertain the purity and identity of this compound, ensuring the quality and reliability of this promising antibacterial candidate.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural interactions of this compound with Klebsiella pneumoniae topoisomerase IV and biochemical basis of its broad-spectrum activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural interactions of this compound with Klebsiella pneumoniae topoisomerase IV and biochemical basis of its broad-spectrum activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a broad-spectrum antibacterial clinical candidate to treat multidrug resistant infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of BWC0977 MIC results across different laboratories
For researchers, scientists, and drug development professionals, understanding the reproducibility and consistency of Minimum Inhibitory Concentration (MIC) data is critical for the evaluation of a new antimicrobial agent. This guide provides an overview of the available MIC data for BWC0977, a novel bacterial topoisomerase inhibitor, and outlines a standardized protocol for the cross-validation of these results across different laboratories. While specific inter-laboratory validation studies for this compound are not yet publicly available, this document presents a framework for conducting such a comparison, based on established antimicrobial susceptibility testing (AST) standards.
Performance Data of this compound
This compound has demonstrated potent in vitro activity against a wide range of multidrug-resistant (MDR) pathogens.[1][2][3][4][5][6][7] It is a dual-target inhibitor of DNA gyrase and topoisomerase IV, which allows it to be effective against bacteria that have developed resistance to other antibiotics like fluoroquinolones.[2][8] The MIC90 (the concentration at which 90% of isolates are inhibited) of this compound has been determined against a global panel of clinical isolates.
Table 1: Summary of this compound MIC90 Data Against Key Pathogens
| Pathogen | MIC90 (µg/mL) | Comparator Drug MIC90s (µg/mL) |
| Acinetobacter baumannii | 1 | Ciprofloxacin (>32), Meropenem (32), Cefiderocol (2) |
| Pseudomonas aeruginosa | 1 | Ciprofloxacin (>32), Meropenem (16), Tobramycin (>16) |
| Escherichia coli | 0.5 | Ciprofloxacin (>32), Meropenem (8), Cefiderocol (1) |
| Klebsiella pneumoniae | 2 | Ciprofloxacin (>32), Meropenem (16), Meropenem-vaborbactam (2) |
| Enterobacter cloacae | 2 | Ciprofloxacin (>32), Meropenem (8) |
| Citrobacter species | 1 | - |
| Proteus species | 0.5 | - |
| Morganella morganii | 1 | - |
| Serratia marcescens | 1 | - |
Data sourced from a study on a global panel of 2945 clinical isolates collected in 2019.[9]
Experimental Protocols for Inter-Laboratory Cross-Validation
To ensure the reliability and comparability of MIC data across different research facilities, a standardized, multi-laboratory validation study is essential. The following protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Objective: To assess the inter-laboratory reproducibility of this compound MIC values against a panel of reference bacterial strains.
1. Participating Laboratories:
-
A minimum of three independent laboratories should participate.
-
Each laboratory should have demonstrated proficiency in antimicrobial susceptibility testing.
2. Materials:
-
This compound: A single lot of this compound powder should be distributed to all participating laboratories from a central source.
-
Bacterial Strains: A panel of well-characterized bacterial strains, including reference strains (e.g., ATCC strains) and clinically relevant isolates with known resistance mechanisms, should be used. The same set of strains should be tested in all laboratories.
-
Growth Media: Mueller-Hinton Broth (MHB) and Mueller-Hinton Agar (MHA) from a single manufacturer and lot should be used, if possible, to minimize variability.
-
Control Antibiotics: A set of control antibiotics with established quality control (QC) ranges (e.g., ciprofloxacin, meropenem) should be included in all tests.
3. Methodology: Broth Microdilution (BMD)
-
Inoculum Preparation: Prepare a standardized bacterial inoculum suspension equivalent to a 0.5 McFarland standard.
-
Plate Preparation: Perform serial twofold dilutions of this compound in MHB in 96-well microtiter plates. The concentration range should bracket the expected MIC values.
-
Inoculation: Inoculate the microtiter plates with the standardized bacterial suspension to a final concentration of 5 x 10^5 CFU/mL.
-
Controls: Include a growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only) for each isolate.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
4. Quality Control:
-
Each laboratory must test the QC strains against this compound and the control antibiotics on each day of testing.
-
The results for the control antibiotics must fall within the acceptable ranges defined by CLSI or EUCAST.
5. Data Analysis:
-
MIC values for each isolate should be recorded by each laboratory.
-
The data should be analyzed for intra- and inter-laboratory reproducibility.
-
Essential agreement (EA) and categorical agreement (CA) should be calculated, comparing the results from each laboratory to the reference or modal MIC value.
Visualizing the Research Process
To better illustrate the workflow and the underlying mechanism of this compound, the following diagrams are provided.
Caption: Workflow for Inter-Laboratory Cross-Validation of this compound MICs.
This compound's mechanism of action involves the inhibition of two essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication.
Caption: Mechanism of Action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. contagionlive.com [contagionlive.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a broad-spectrum antibacterial clinical candidate to treat multidrug resistant infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a broad-spectrum antibacterial clinical candidate to treat multidrug resistant infections | Semantic Scholar [semanticscholar.org]
- 6. This compound, a broad-spectrum antibacterial clinical candidate to treat multidrug resistant infections [ideas.repec.org]
- 7. researchgate.net [researchgate.net]
- 8. bugworksresearch.com [bugworksresearch.com]
- 9. This compound, a broad-spectrum antibacterial clinical candidate to treat multidrug resistant infections - PMC [pmc.ncbi.nlm.nih.gov]
BWC0977: A Promising Broad-Spectrum Antibiotic Against WHO Priority Pathogens
For Immediate Publication
In the global fight against antimicrobial resistance (AMR), the emergence of multidrug-resistant (MDR) bacteria poses a critical threat to public health. The World Health Organization (WHO) has identified a list of priority pathogens for which new and effective antibiotics are urgently needed. This guide provides a comprehensive performance benchmark of BWC0977, a novel antibacterial candidate, against these formidable pathogens. Developed by Bugworks Research, this compound is a first-in-class dual-target topoisomerase inhibitor currently in clinical development, demonstrating potent activity against a wide array of Gram-positive and Gram-negative bacteria.[1][2]
This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of this compound's in vitro efficacy against WHO priority pathogens, benchmarked against standard-of-care antibiotics. All data is presented in structured tables for clear comparison, accompanied by detailed experimental protocols and a visualization of the compound's mechanism of action.
Performance Against WHO Critical Priority Pathogens
This compound has shown remarkable in vitro activity against the WHO's critical priority pathogens, which represent the most significant threats in healthcare settings. This category includes carbapenem-resistant Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacteriaceae such as Klebsiella pneumoniae and Escherichia coli.
A large study evaluating 2,945 clinical isolates demonstrated this compound's potent activity. The 90th percentile Minimum Inhibitory Concentration (MIC90), the concentration of the drug that inhibits the growth of 90% of bacterial isolates, was determined for several key pathogens.[3] For carbapenem-resistant Acinetobacter baumannii, the MIC90 was 1 µg/mL. Against Pseudomonas aeruginosa, the MIC90 was also 1 µg/mL. For carbapenem-resistant Enterobacteriaceae, this compound showed significant potency with an MIC90 of 0.5 µg/mL for E. coli and 2 µg/mL for K. pneumoniae.[3]
The compound's efficacy extends to strains resistant to current last-resort antibiotics, including fluoroquinolones, carbapenems, and colistin.[4][5]
| Pathogen (WHO Priority: Critical) | This compound MIC90 (µg/mL) | Comparator Antibiotics MIC90 (µg/mL) |
| Acinetobacter baumannii, carbapenem-resistant | 1[3] | Data for direct comparators from the same study is not available. However, resistance to carbapenems implies high MICs for drugs like meropenem (B701) and imipenem. |
| Pseudomonas aeruginosa, carbapenem-resistant | 1[3] | As above, carbapenem-resistance indicates high MICs for carbapenem (B1253116) antibiotics. |
| Enterobacteriaceae, carbapenem-resistant, ESBL-producing | ||
| Klebsiella pneumoniae | 2[3] | Carbapenem-resistance indicates high MICs for carbapenem antibiotics. |
| Escherichia coli | 0.5[3] | Carbapenem-resistance indicates high MICs for carbapenem antibiotics. |
Performance Against WHO High and Medium Priority Pathogens
This compound also demonstrates a broad spectrum of activity against high and medium priority pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[2][6] The overall MIC90 of this compound against a global panel of MDR Gram-negative and Gram-positive bacteria, anaerobes, and biothreat pathogens ranged from 0.03 to 2 µg/mL.[4][7]
| Pathogen (WHO Priority: High) | This compound MIC90 (µg/mL) | Comparator Antibiotics MIC90 (µg/mL) |
| Staphylococcus aureus, methicillin-resistant (MRSA) | Data not specified in detail, but activity is confirmed.[2][6] | Vancomycin, Linezolid are common treatments. |
| Enterococcus faecium, vancomycin-resistant (VRE) | Activity confirmed.[2] | Linezolid, Daptomycin are common treatments. |
Mechanism of Action: Dual Inhibition of Bacterial Topoisomerases
This compound's potent and broad-spectrum activity stems from its novel mechanism of action. It is a dual inhibitor of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[5][8] These enzymes are critical for bacterial DNA replication, repair, and segregation. By inhibiting both targets, this compound effectively disrupts these vital cellular processes, leading to bacterial cell death. This dual-targeting mechanism is also thought to contribute to a lower frequency of resistance development.
Biochemical assays have demonstrated that this compound inhibits E. coli DNA gyrase and topoisomerase IV with IC50 values (the concentration of an inhibitor where the response is reduced by half) of 0.004 µM and 0.013 µM, respectively. This potency is significantly greater than that of the fluoroquinolone ciprofloxacin.[6]
Caption: Dual-target mechanism of this compound.
Experimental Protocols
The in vitro activity of this compound and comparator agents was determined using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[9]
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of bacterial isolates.
Materials:
-
This compound and comparator antimicrobial agents.
-
Cation-adjusted Mueller-Hinton broth (CAMHB).
-
96-well microtiter plates.
-
Bacterial isolates for testing.
-
Spectrophotometer.
-
Incubator.
Procedure:
-
Preparation of Antimicrobial Solutions: this compound was dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[9] Serial two-fold dilutions of the antimicrobial agents were then prepared in CAMHB in 96-well microtiter plates.
-
Inoculum Preparation: Bacterial isolates were cultured on appropriate agar (B569324) plates. Colonies were then suspended in a saline solution to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1-2 x 10^8 colony-forming units (CFU)/mL. The suspension was further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Incubation: The inoculated microtiter plates were incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: Following incubation, the MIC was determined as the lowest concentration of the antimicrobial agent that completely inhibited visible growth of the organism.
Conclusion
This compound demonstrates potent, broad-spectrum activity against a wide range of clinically important pathogens, including many of the most critical and high-priority multidrug-resistant bacteria as defined by the WHO. Its novel dual-target mechanism of action and its efficacy against strains resistant to current standard-of-care antibiotics position this compound as a highly promising candidate in the development of new therapies to combat the growing threat of antimicrobial resistance. Further clinical evaluation is ongoing to establish the safety and efficacy of this compound in treating serious bacterial infections.
References
- 1. Novel broad-spectrum antibiotic compound [gardp.org]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. This compound, a broad-spectrum antibacterial clinical candidate to treat multidrug resistant infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. contagionlive.com [contagionlive.com]
- 5. This compound, a broad-spectrum antibacterial clinical candidate to treat multidrug resistant infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural interactions of this compound with Klebsiella pneumoniae topoisomerase IV and biochemical basis of its broad-spectrum activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. bugworksresearch.com [bugworksresearch.com]
- 9. ihma.com [ihma.com]
Safety Operating Guide
Proper Disposal of BWC0977: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of the investigational antibiotic compound BWC0977.
This document provides procedural guidance for researchers, scientists, and drug development professionals on the proper disposal of this compound, a novel bacterial topoisomerase inhibitor. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.
Immediate Safety and Handling Considerations
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, it should be treated as a potentially hazardous chemical. All laboratory personnel handling this compound must adhere to standard safety protocols, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All handling of the compound should be performed in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with federal, state, and local regulations, as well as institutional policies. The following steps provide a general framework for its proper disposal as a hazardous chemical waste.
-
Waste Identification and Segregation:
-
Treat all this compound waste, including pure compound, contaminated labware (e.g., vials, pipette tips), and solutions, as hazardous chemical waste.
-
Segregate this compound waste from other waste streams, such as regular trash, biohazardous waste, and radioactive waste.
-
Do not mix this compound waste with incompatible chemicals. For instance, keep acidic and basic waste streams separate, and do not combine oxidizing agents with organic compounds.
-
-
Container Selection and Labeling:
-
Use only approved, chemically compatible, and leak-proof containers for collecting this compound waste. The original container may be used if it is in good condition.
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
-
Accumulation and Storage:
-
Store waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.
-
Keep waste containers securely closed except when adding waste.
-
Ensure the SAA is inspected weekly for leaks or deterioration of containers.
-
-
Disposal Request and Pickup:
-
Once the waste container is full or has reached the accumulation time limit set by your institution, submit a hazardous waste pickup request to your EHS department.
-
Do not dispose of this compound down the drain or in the regular trash. Improper disposal can lead to environmental contamination and the potential for promoting antibiotic resistance.
-
Disposal of Investigational Drug Product
As this compound is an investigational drug, specific protocols from the sponsoring entity may apply.
-
Consult the Sponsor: Always check with the study sponsor for specific instructions on the return or destruction of unused or expired this compound.
-
Documentation: Maintain meticulous records of the use, and disposal of all investigational drug products, including this compound.
Key Regulatory Considerations
The disposal of chemical waste, including investigational compounds, is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Key principles include:
-
Waste Characterization: Hazardous waste is identified by four characteristics: ignitability, corrosivity, reactivity, and toxicity.
-
Prohibition of Sewering: The EPA prohibits the disposal of hazardous waste pharmaceuticals down the drain.[1]
Summary of Waste Management Best Practices
| Waste Type | Container | Labeling | Disposal Method |
| Solid this compound | Approved, sealed hazardous waste container. | "Hazardous Waste," "this compound" | Collection by institutional EHS for incineration. |
| Solutions containing this compound | Approved, sealed liquid hazardous waste container. | "Hazardous Waste," "this compound," and list of solvents. | Collection by institutional EHS for incineration. |
| Contaminated Labware (vials, tips, etc.) | Puncture-resistant, sealed hazardous waste container. | "Hazardous Waste," "this compound Contaminated Debris" | Collection by institutional EHS for incineration. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
Personal protective equipment for handling BWC0977
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of BWC0977, a potent bacterial topoisomerase inhibitor.[1] Given that this compound is an investigational compound, this guide is based on established best practices for handling potent novel chemical entities.[2][3][4][5] It is imperative to consult and adhere to the official Safety Data Sheet (SDS) provided by the supplier for specific handling and safety protocols.
Understanding the Compound: this compound
This compound is a novel bacterial topoisomerase inhibitor with broad-spectrum antibacterial activity against multi-drug resistant pathogens. Its mechanism of action involves the inhibition of DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. As a potent compound intended for clinical investigation, it should be handled with the utmost care to minimize exposure to laboratory personnel.
Personal Protective Equipment (PPE)
The consistent and correct use of appropriate PPE is the primary defense against exposure to potent compounds like this compound. The following table outlines the minimum required PPE for handling this substance.
| PPE Component | Specification | Rationale |
| Gloves | Chemotherapy-rated nitrile gloves, double-gloved. | Provides a robust barrier against skin contact and absorption. Double-gloving enhances protection. |
| Eye Protection | Safety glasses with side shields or a full-face shield. | Protects against accidental splashes and aerosol inhalation. |
| Lab Coat/Gown | Disposable, low-permeability fabric with long sleeves and tight-fitting cuffs. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher. | Necessary when there is a risk of aerosolization, such as when handling the powdered form. |
Operational Plan: Handling and Preparation
All procedures involving this compound, especially in its powdered form, should be conducted within a certified chemical fume hood or a containment ventilated enclosure to mitigate the risk of inhalation.
Step-by-Step Handling Protocol:
-
Preparation : Before commencing any work, ensure that all necessary PPE, spill kits, and designated waste containers are readily accessible.
-
Weighing : When weighing the powdered form of this compound, use a ventilated balance enclosure to contain any airborne particles.
-
Solution Preparation : When preparing solutions, add the solvent to the powdered compound slowly to minimize the potential for aerosolization.
-
Labeling : Clearly label all containers with the compound name, concentration, date of preparation, and appropriate hazard symbols.
-
Transportation : When moving this compound within the laboratory, use a sealed, leak-proof secondary container.
-
Decontamination : After handling, decontaminate all surfaces and equipment with an appropriate solvent, such as 70% ethanol, followed by a suitable laboratory detergent.
-
PPE Removal : Remove PPE in a manner that avoids self-contamination, disposing of all disposable items in the designated hazardous waste container.
Disposal Plan
As an investigational drug, the disposal of this compound and any contaminated materials must adhere to strict guidelines to ensure environmental and personnel safety.
| Waste Stream | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow your institution's and local regulations for hazardous waste disposal. |
| Contaminated Labware (e.g., vials, pipette tips) | Place in a designated hazardous waste container for incineration. Do not dispose of in regular trash or biohazard bags. |
| Contaminated PPE | All disposable PPE (gloves, gowns, etc.) should be placed in a sealed bag and disposed of as hazardous chemical waste. |
| Liquid Waste | Collect all liquid waste containing this compound in a properly labeled, sealed waste container. Do not pour down the drain. |
Experimental Protocols
General Protocol for In Vitro Antibacterial Susceptibility Testing:
-
Stock Solution Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Serial Dilutions : Perform serial dilutions of the stock solution in the appropriate bacterial growth medium to achieve the desired final concentrations for testing.
-
Bacterial Inoculum Preparation : Prepare a standardized bacterial inoculum as per CLSI guidelines.
-
Microplate Preparation : Add the diluted this compound and the bacterial inoculum to the wells of a microtiter plate.
-
Incubation : Incubate the microtiter plate under appropriate conditions for bacterial growth.
-
MIC Determination : Determine the Minimum Inhibitory Concentration (MIC) by observing the lowest concentration of this compound that inhibits visible bacterial growth.
Visualized Workflows
PPE Selection Workflow
Caption: PPE selection guide for handling this compound.
Spill Response Plan
Caption: Emergency response plan for a this compound spill.
Waste Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
